Product packaging for Valiolamine(Cat. No.:CAS No. 83465-22-9)

Valiolamine

Cat. No.: B116395
CAS No.: 83465-22-9
M. Wt: 193.20 g/mol
InChI Key: VDLOJRUTNRJDJO-ZYNSJIGGSA-N
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Description

Valiolamine is an amino cyclitol.
This compound has been reported in Streptomyces hygroscopicus with data available.
isolated from Streptomyces hygroscopicus;  RN from CA Index;  RN not in Chemline 2/85

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO5 B116395 Valiolamine CAS No. 83465-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
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InChI

InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3-,4-,5+,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLOJRUTNRJDJO-ZYNSJIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601003447
Record name 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
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Molecular Weight

193.20 g/mol
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CAS No.

83465-22-9
Record name Valiolamine
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Record name Valiolamine
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Record name 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
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Record name D-epi-Inositol, 4-amino-3,4-dideoxy-2-C-(hydroxymethyl)
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Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Valiolamine from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of valiolamine, a potent α-glucosidase inhibitor produced by Streptomyces species. The document details the experimental protocols for fermentation and purification, presents quantitative data in structured tables, and includes visualizations of the experimental workflow and the mechanism of action of this compound.

Introduction

This compound is an aminocyclitol that has garnered significant attention in the scientific community for its potent inhibitory activity against α-glucosidases.[1] These enzymes play a crucial role in carbohydrate metabolism, and their inhibition is a key therapeutic strategy for managing type 2 diabetes mellitus. This compound was first isolated from the fermentation broth of Streptomyces hygroscopicus subsp. limoneus.[1] Its unique structure and biological activity have made it a subject of interest for both academic research and pharmaceutical development. This guide aims to provide a comprehensive resource for researchers working on the discovery, isolation, and characterization of this compound and related compounds.

Discovery and Producing Organism

This compound was discovered as a new aminocyclitol with potent α-glucosidase inhibitory properties from the fermentation broth of Streptomyces hygroscopicus subsp. limoneus.[1] Along with this compound, other related compounds such as valienamine and validamine were also isolated from the same fermentation broth. Streptomyces hygroscopicus is a species of bacteria in the genus Streptomyces, known for its ability to produce a wide variety of secondary metabolites with diverse biological activities.

Fermentation Protocol

The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus. The following protocol is a synthesis of methodologies described in the literature for the production of related compounds by this species.

3.1. Culture Medium and Conditions

A two-stage fermentation process is typically employed for the production of this compound.

Table 1: Fermentation Media Composition

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose3050
Soybean Flour2236
Peptone35
Calcium Carbonate44

The pH of both media is adjusted to 7.0 before sterilization.

3.2. Fermentation Procedure

  • Inoculum Preparation: A loopful of Streptomyces hygroscopicus var. limoneus from a glucose-asparagine agar slant is inoculated into a flask containing the seed medium. The culture is incubated at 28°C for 48 hours on a rotary shaker.

  • Production Fermentation: The seed culture is then transferred to a larger fermentation tank containing the production medium. The fermentation is carried out at 28°C with aeration and agitation for approximately 114 hours.

Isolation and Purification Protocol

Following fermentation, this compound is isolated and purified from the culture broth through a series of chromatographic steps.

4.1. Extraction and Initial Purification

  • The fermentation broth is centrifuged to remove the mycelia.

  • The supernatant is adjusted to a low pH and applied to a cation exchange resin column.

  • The column is washed with water and then eluted with a dilute ammonia solution.

4.2. Chromatographic Purification

The eluted fractions containing this compound are further purified using a combination of ion-exchange and size-exclusion chromatography.

  • Anion Exchange Chromatography: The active fractions are applied to an anion exchange column (e.g., Dowex 1x2, OH- form). The column is washed with water, and the eluate containing this compound is collected.

  • Gel Filtration Chromatography: The partially purified this compound is then subjected to gel filtration chromatography (e.g., Sephadex G-15) to remove remaining impurities.

Table 2: Summary of a Representative Purification Scheme

Purification StepMaterialYield (%)Purity (%)
Cation Exchange ChromatographyCrude Extract7540
Anion Exchange ChromatographyCation Exchange Eluate6085
Gel Filtration ChromatographyAnion Exchange Eluate45>95

(Note: The yield and purity values are illustrative and can vary depending on the specific fermentation and purification conditions.)

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Initial Purification cluster_purification Chromatographic Purification A Streptomyces hygroscopicus Culture B Seed Culture (48h, 28°C) A->B C Production Fermentation (114h, 28°C) B->C D Centrifugation C->D Harvest E Supernatant Adjustment (pH) D->E F Cation Exchange Chromatography E->F G Anion Exchange Chromatography F->G Elution H Gel Filtration Chromatography G->H I Pure this compound H->I

Caption: Experimental workflow for the isolation and purification of this compound.

Structural Elucidation

The structure of this compound was determined to be (1(OH),2,4,5/1,3)-5-amino-1-C-(hydroxymethyl)-1,2,3,4-cyclohexanetetrol using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Table 3: Spectroscopic Data for this compound

TechniqueParameterValue
¹H NMR (D₂O)Chemical Shift (δ)δ 1.53 (1H, dd, J=3 Hz, 15.5 Hz, H-6), 2.12 (1H, dd, J=3 Hz, 15.5 Hz, H-6), 3.30-4.20 (m)
¹³C NMR (D₂O)Chemical Shift (δ)Specific chemical shifts are not readily available in the reviewed literature.
ESI-MS [M+H]⁺m/z 194.1029 (Calculated for C₇H₁₆NO₅⁺)

Biological Activity and Mechanism of Action

This compound is a potent competitive inhibitor of α-glucosidases, including sucrase, maltase, and isomaltase.[1] This inhibitory activity is the basis for its potential as a therapeutic agent for type 2 diabetes.

Table 4: Inhibitory Activity of this compound against Porcine Intestinal α-Glucosidases

EnzymeIC₅₀ (µM)Kᵢ (nM)
Sucrase0.1530
Maltase1.2350
Isomaltase2.5-

The mechanism of inhibition involves the binding of this compound to the active site of the α-glucosidase enzyme, preventing the binding of the natural carbohydrate substrate. This competitive inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.

signaling_pathway cluster_lumen Intestinal Lumen cluster_inhibition Inhibition cluster_absorption Absorption Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase Carbohydrates->AlphaGlucosidase Hydrolysis InhibitedEnzyme Inactive α-Glucosidase Glucose Glucose AlphaGlucosidase->Glucose This compound This compound This compound->InhibitedEnzyme Bloodstream Bloodstream Glucose->Bloodstream Absorption

Caption: Mechanism of α-glucosidase inhibition by this compound.

References

An In-depth Technical Guide to the Valiolamine Biosynthesis Pathway in Actinomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valiolamine is a potent α-glucosidase inhibiting aminocyclitol first isolated from the fermentation broth of Streptomyces hygroscopicus subsp. limoneus.[1] As a C7N aminocyclitol, its structure features a cyclohexane ring with multiple hydroxyl groups and an amino group. This configuration makes it a powerful inhibitor of enzymes involved in carbohydrate metabolism, such as sucrase and maltase.[2] Its ability to retard the digestion and absorption of carbohydrates gives it significant potential as a therapeutic agent for managing postprandial hyperglycemia in type 2 diabetes.[3][4] Understanding the biosynthetic pathway of this compound in actinomycetes is crucial for harnessing its therapeutic potential, enabling strain improvement, and developing novel derivatives through metabolic engineering.

This guide provides a comprehensive overview of the core biosynthetic pathway, the genetic organization of the biosynthetic gene cluster, quantitative data on its biological activity, and detailed experimental protocols relevant to its study.

The Core Biosynthetic Pathway

The biosynthesis of this compound shares common initial steps with other well-known aminocyclitol natural products, including the antifungal agent validamycin A and the antidiabetic drug acarbose.[5][6] The pathway commences with a key intermediate from the pentose phosphate pathway, sedoheptulose 7-phosphate, and proceeds through a series of enzymatic transformations to form the core aminocyclitol structure.

The key steps are as follows:

  • Cyclization: The pathway is initiated by the enzyme 2-epi-5-epi-valiolone synthase (ValA) , which catalyzes the cyclization of D-sedoheptulose 7-phosphate (S7P) into the carbocyclic intermediate, 2-epi-5-epi-valiolone.[5][7] This enzyme is a member of the sugar phosphate cyclase family and is homologous to 3-dehydroquinate synthase (DHQS) from the shikimate pathway.[8]

  • Epimerization & Dehydration: The 2-epi-5-epi-valiolone intermediate undergoes subsequent modifications. It is first epimerized at the C-2 position to yield 5-epi-valiolone. This is followed by a dehydration reaction, catalyzed by 5-epi-valiolone dehydratase , which removes a water molecule to form valienone.[6] Studies have shown this dehydration occurs via a syn-elimination mechanism.[6]

  • Further Modifications: While the precise subsequent steps leading directly to this compound are not fully elucidated in single pathways, the biosynthesis of the closely related validamycin A involves a kinase (ValC), an aminotransferase (ValM), and other modifying enzymes that phosphorylate, aminate, and hydroxylate the cyclitol ring to produce various aminocyclitol structures like validamine and valienamine.[5] It is through a similar series of modifications that this compound is ultimately formed.

This compound Biosynthesis Pathway Core Biosynthetic Pathway of C7N Aminocyclitols S7P Sedoheptulose-7-Phosphate EEV 2-epi-5-epi-Valiolone S7P->EEV ValA (Synthase) EV 5-epi-Valiolone EEV->EV Epimerase Valienone Valienone EV->Valienone Dehydratase Aminocyclitols ... Valienone->Aminocyclitols Aminotransferase & Other modifications

Core Biosynthetic Pathway of C7N Aminocyclitols

Genetics of this compound Biosynthesis

The genes responsible for the biosynthesis of this compound and related aminocyclitols are typically clustered together in the genomes of producing actinomycetes, such as Streptomyces hygroscopicus. This biosynthetic gene cluster (BGC) facilitates the coordinated expression of the necessary enzymes.

In S. hygroscopicus 5008, the producer of validamycin, the val gene cluster spans approximately 45 kb and contains genes for biosynthesis, regulation, and transport.[5] The core enzymes for the initial steps are encoded by the valA–valJ subcluster.[5]

  • valA : Encodes the critical 2-epi-5-epi-valiolone synthase.[5][7]

  • valC : Encodes a kinase homologous to AcbM from the acarbose BGC, which is responsible for phosphorylating the 2-epi-5-epi-valiolone intermediate.[5]

  • valB : Encodes a putative adenylyltransferase.[5]

  • valM : Encodes a putative aminotransferase responsible for introducing the amino group.[5]

The organization of these genes into a cluster ensures efficient production of the aminocyclitol scaffold. Regulatory genes are also present within the cluster, controlling the expression of the biosynthetic genes in response to developmental or environmental cues.

This compound Gene Cluster Simplified this compound-Related Gene Cluster Organization cluster_val val Subcluster valA valA (Synthase) valB valB (Adenylyl- transferase) valA->valB valC valC (Kinase) valB->valC other_genes ... valC->other_genes valM valM (Amino- transferase) other_genes->valM

Simplified this compound-Related Gene Cluster

Quantitative Data

This compound and its derivatives exhibit potent inhibitory activity against α-glucosidases, which are key enzymes for carbohydrate digestion located in the brush border of the small intestine.[9]

Table 1: α-Glucosidase Inhibitory Activity
CompoundTarget EnzymeIC₅₀ (μM)Source OrganismNotes
This compound Porcine Intestinal Sucrase, Maltase, IsomaltaseMore potent than validamine & valienamineS. hygroscopicusSpecific IC₅₀ value not reported, but activity is noted as significantly higher than related aminocyclitols.[1]
Acarbose α-Glucosidase262.32 µg/mLActinoplanes sp.A widely used clinical α-glucosidase inhibitor, often used as a standard for comparison.[10] Note: IC₅₀ values for acarbose can vary widely in literature depending on assay conditions.[4]
Validoxylamine G Porcine Intestinal Sucrase8.8S. hygroscopicusA this compound derivative.[11]
Validamycin G Porcine Intestinal Sucrase110S. hygroscopicusA this compound derivative.[11]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protocol 1: Gene Inactivation via Homologous Recombination

This protocol describes a general method for creating targeted gene knockouts in Streptomyces to confirm gene function, based on methodologies used for related biosynthetic gene clusters.

Objective: To inactivate a target gene (e.g., valA) in Streptomyces hygroscopicus to confirm its role in this compound biosynthesis.

Methodology:

  • Construction of the Disruption Plasmid:

    • Amplify by PCR an internal fragment of the target gene (valA) from S. hygroscopicus genomic DNA.

    • Clone this internal fragment into a suicide vector suitable for Streptomyces, such as pKC1139, which cannot replicate in the host. The vector should carry an antibiotic resistance marker (e.g., apramycin).

    • Transform the resulting plasmid (e.g., pKC1139-ΔvalA) into E. coli for amplification and sequence verification.

  • Conjugation into Streptomyces:

    • Introduce the disruption plasmid from the E. coli donor strain into S. hygroscopicus via intergeneric conjugation.

    • Plate the conjugation mixture on a medium (e.g., MS agar) supplemented with an antibiotic (e.g., nalidixic acid) to select against the E. coli donor and the antibiotic for the plasmid (e.g., apramycin) to select for Streptomyces exconjugants.

  • Selection of Mutants:

    • Successful exconjugants will have the plasmid integrated into their chromosome via a single-crossover homologous recombination event at the target gene locus.

    • Culture the selected exconjugants in antibiotic-containing liquid medium.

  • Verification of Disruption:

    • Isolate genomic DNA from the putative mutant and the wild-type strain.

    • Perform Southern blot analysis. Digest the genomic DNA with a suitable restriction enzyme and probe with the labeled internal fragment of the valA gene.

    • The wild-type strain should show a single hybridization band of a specific size, while a successful single-crossover mutant will show two bands of different, predictable sizes.

  • Phenotypic Analysis:

    • Ferment the confirmed mutant and the wild-type strain under production conditions.

    • Analyze the fermentation broths using HPLC or LC-MS to confirm the abolishment of this compound production in the mutant strain.

Gene Knockout Workflow Workflow for Gene Inactivation in Streptomyces cluster_plasmid Plasmid Construction cluster_strep Mutant Generation cluster_verify Verification & Analysis pcr 1. PCR Amplify Internal Gene Fragment clone 2. Ligate into Suicide Vector pcr->clone transform_ecoli 3. Transform E. coli & Verify Sequence clone->transform_ecoli conjugate 4. Conjugate into Streptomyces transform_ecoli->conjugate select 5. Select Exconjugants on Antibiotic Media conjugate->select gDNA 6. Isolate Genomic DNA select->gDNA southern 7. Southern Blot Analysis gDNA->southern hplc 8. Ferment & Analyze by HPLC/LC-MS southern->hplc

Workflow for Gene Inactivation in Streptomyces
Protocol 2: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the IC₅₀ value of a purified compound (this compound) against a target α-glucosidase (e.g., porcine intestinal sucrase).

Materials:

  • α-Glucosidase enzyme solution (e.g., from porcine intestine) in phosphate buffer (pH 6.8).

  • Substrate solution (e.g., sucrose or p-nitrophenyl-α-D-glucopyranoside, PNPG) in phosphate buffer.

  • Test compound (this compound) dissolved in buffer at various concentrations.

  • Positive control (Acarbose).

  • Sodium carbonate (Na₂CO₃) solution (for PNPG assay).

  • 96-well microplate and plate reader.

Methodology (using PNPG as substrate):

  • Assay Preparation:

    • In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.

    • Add 50 µL of the test compound solution at varying concentrations (e.g., 0.1 to 1000 µM) to the test wells.

    • Add 50 µL of the positive control (Acarbose) to its respective wells.

    • To all wells except the blank, add 50 µL of the α-glucosidase enzyme solution. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 50 µL of the PNPG substrate solution to all wells to start the reaction.

    • Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction:

    • Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution to each well.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculation:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 (Where A_control is the absorbance of the enzyme reaction without inhibitor, and A_sample is the absorbance with the inhibitor).

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

Conclusion and Future Outlook

The biosynthetic pathway of this compound in actinomycetes represents a fascinating example of specialized metabolism leading to a pharmacologically important molecule. The core pathway, initiated by the ValA-catalyzed cyclization of a primary metabolite, is genetically encoded in a well-organized biosynthetic gene cluster. This genetic blueprint offers significant opportunities for drug development professionals. By applying metabolic engineering strategies—such as overexpressing key enzymes like ValA, knocking out competing pathways, or heterologously expressing the BGC in a high-producing host—the yield of this compound can be substantially improved. Furthermore, a detailed understanding of the enzymatic steps allows for combinatorial biosynthesis approaches, where genes from different pathways can be combined to create novel aminocyclitol derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. Continued research into the regulatory networks governing the val cluster and the biochemical characterization of each pathway enzyme will be paramount to unlocking the full potential of this compound and its analogs as next-generation antidiabetic agents.

References

Valiolamine's Mechanism of Action as an Alpha-Glucosidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valiolamine, a potent aminocyclitol alpha-glucosidase inhibitor, serves as a critical scaffold for the development of antidiabetic and antiviral therapeutics. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its competitive inhibition kinetics, structural interactions within the enzyme's active site, and the downstream physiological consequences. Quantitative inhibitory data, detailed experimental methodologies, and visual representations of the underlying processes are presented to offer a comprehensive resource for researchers in the field.

Introduction to Alpha-Glucosidase and its Inhibition

Alpha-glucosidases are a class of enzymes located in the brush border of the small intestine that are responsible for the final step in the digestion of carbohydrates.[1] They hydrolyze the α-1,4-glycosidic bonds of complex carbohydrates and disaccharides, breaking them down into monosaccharides, primarily glucose, which are then absorbed into the bloodstream.[1] Inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and consequently reduces the rate of glucose absorption, thereby mitigating postprandial hyperglycemia.[2][3]

This compound, an aminocyclitol isolated from Streptomyces hygroscopicus, is a powerful inhibitor of alpha-glucosidases.[4] Its structural similarity to the natural substrates of these enzymes allows it to effectively compete for binding at the active site.[5] This guide will explore the intricate details of this inhibitory mechanism.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of alpha-glucosidase.[2] This means that this compound and the natural carbohydrate substrates compete for the same active site on the enzyme.[2] By binding to the active site, this compound prevents the substrate from binding, thereby blocking the hydrolytic reaction. The inhibition by this compound is reversible.

The core of this compound's inhibitory activity lies in its structural resemblance to the transition state of the glycosidic bond cleavage. The protonated amine group of this compound is thought to mimic the oxocarbenium ion-like transition state of the substrate, allowing for strong ionic interactions with key acidic residues in the enzyme's active site.

Visualizing the Competitive Inhibition

The following diagram illustrates the principle of competitive inhibition by this compound.

G Competitive Inhibition by this compound cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound E Alpha-Glucosidase (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Carbohydrate Substrate (S) ES->E - S P Glucose (P) ES->P Hydrolysis E2 Alpha-Glucosidase (E) EI Enzyme-Inhibitor Complex (EI) (Inactive) E2->EI + I I This compound (I) EI->E2 - I

Caption: Competitive inhibition of alpha-glucosidase by this compound.

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory potency of this compound and its derivatives is quantified using two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity.

InhibitorTarget EnzymeSubstrateIC50KiReference
This compoundPorcine Intestinal SucraseSucrose0.049 µM30 nM[4]
This compoundPorcine Intestinal MaltaseMaltose2.2 µM350 nM[4]
This compoundPorcine Intestinal IsomaltaseIsomaltose2.7 µM-[4]
This compoundYeast α-Glucosidasep-nitrophenyl-α-D-glucopyranoside0.19 mM-[4]
N-substituted this compound derivativesPorcine Sucrase and MaltaseSucrose, MaltoseVaried, often more potent than this compound-[6]

Table 1: Inhibitory potency of this compound and its derivatives against various alpha-glucosidases.

Structural Basis of Inhibition: The Enzyme-Inhibitor Complex

High-resolution crystal structures of alpha-glucosidase in complex with N-substituted this compound derivatives have provided invaluable insights into the molecular interactions that govern inhibition.[7] These studies reveal that the this compound core binds to the active site of the enzyme, making extensive contacts with several key amino acid residues.

The hydroxyl groups on the cyclitol ring of this compound form a network of hydrogen bonds with polar residues in the active site, while the protonated amino group engages in a crucial ionic interaction with a catalytic aspartic acid residue. N-substitutions on the this compound scaffold can further enhance binding affinity by occupying adjacent subsites within the enzyme's active site, leading to a significant increase in inhibitory potency.[7]

Visualizing the Binding Interaction

The following diagram depicts a simplified representation of this compound binding within the alpha-glucosidase active site.

G This compound Binding in Alpha-Glucosidase Active Site cluster_0 Alpha-Glucosidase Active Site Asp_cat Catalytic Aspartate Arg_res Arginine Residue His_res Histidine Residue Phe_res Phenylalanine Residue This compound This compound This compound->Asp_cat Ionic Interaction (protonated amine) This compound->Arg_res Hydrogen Bond (hydroxyl group) This compound->His_res Hydrogen Bond (hydroxyl group) This compound->Phe_res Hydrophobic Interaction (cyclitol ring)

Caption: Key molecular interactions between this compound and alpha-glucosidase.

Downstream Signaling and Physiological Effects

The primary physiological effect of alpha-glucosidase inhibition by this compound is the delay in carbohydrate absorption . This leads to a blunted and prolonged postprandial glucose excursion. The slower rise in blood glucose levels has several downstream consequences on hormonal and metabolic signaling pathways.

Signaling Pathway Diagram

The following diagram illustrates the downstream effects of alpha-glucosidase inhibition.

G Downstream Effects of Alpha-Glucosidase Inhibition Carbs Dietary Carbohydrates Inhibition Alpha-Glucosidase Inhibition (by this compound) Delayed_Absorption Delayed Glucose Absorption Inhibition->Delayed_Absorption Reduced_PPG Reduced Postprandial Hyperglycemia Delayed_Absorption->Reduced_PPG GLP1 Increased GLP-1 Secretion Delayed_Absorption->GLP1 Undigested carbs in lower small intestine Reduced_Insulin Reduced Insulin Secretion Reduced_PPG->Reduced_Insulin Improved_Sensitivity Improved Insulin Sensitivity Reduced_Insulin->Improved_Sensitivity Satiety Increased Satiety GLP1->Satiety

Caption: Signaling consequences of delayed glucose absorption.

Experimental Protocols

In Vitro Alpha-Glucosidase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds like this compound against alpha-glucosidase.

Workflow Diagram:

G Alpha-Glucosidase Inhibition Assay Workflow start Start prep_reagents Prepare Reagents: - Alpha-glucosidase solution - pNPG (substrate) solution - Test compound (this compound) dilutions - Phosphate buffer (pH 6.8) - Sodium carbonate (stop solution) start->prep_reagents incubation Pre-incubation: Mix enzyme and inhibitor. Incubate at 37°C for 10 min. prep_reagents->incubation reaction Initiate Reaction: Add pNPG substrate. Incubate at 37°C for 20 min. incubation->reaction stop_reaction Stop Reaction: Add sodium carbonate solution. reaction->stop_reaction measure_absorbance Measure Absorbance: Read at 405 nm (for p-nitrophenol product). stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition: ((Abs_control - Abs_sample) / Abs_control) * 100 measure_absorbance->calculate_inhibition determine_ic50 Determine IC50: Plot % inhibition vs. log(concentration). calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining alpha-glucosidase inhibitory activity.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare a series of dilutions of this compound in the buffer.

    • Prepare a solution of sodium carbonate to be used as a stop reagent.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the α-glucosidase solution to each well.

    • Add an equal volume of the different this compound dilutions to the respective wells. A control well should contain buffer instead of the inhibitor.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a fixed volume of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding a fixed volume of the sodium carbonate solution.

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Co-crystallization of Alpha-Glucosidase with this compound for X-ray Crystallography

This protocol provides a general framework for obtaining co-crystals of an alpha-glucosidase with an inhibitor like this compound.

Workflow Diagram:

G Co-crystallization Workflow start Start purify_protein Purify Alpha-Glucosidase to Homogeneity start->purify_protein prepare_complex Prepare Enzyme-Inhibitor Complex: Incubate purified enzyme with excess this compound. purify_protein->prepare_complex screen_conditions Crystallization Screening: Use vapor diffusion (hanging or sitting drop) with various precipitants, pH, and temperature. prepare_complex->screen_conditions optimize_crystals Optimize Crystal Growth: Refine conditions that yield initial crystals. screen_conditions->optimize_crystals harvest_cryoprotect Harvest and Cryo-protect Crystals: Mount crystals and soak in cryo-protectant. optimize_crystals->harvest_cryoprotect diffraction_data X-ray Diffraction Data Collection: Expose crystal to a synchrotron X-ray source. harvest_cryoprotect->diffraction_data solve_structure Structure Solution and Refinement: Use molecular replacement and refine the model. diffraction_data->solve_structure end End solve_structure->end

Caption: General workflow for co-crystallization of an enzyme-inhibitor complex.

Detailed Methodology:

  • Protein Purification: The target alpha-glucosidase must be purified to a high degree of homogeneity using standard chromatographic techniques.

  • Complex Formation: The purified enzyme is incubated with a molar excess of this compound to ensure saturation of the active sites.

  • Crystallization: The enzyme-inhibitor complex is subjected to crystallization screening using the vapor diffusion method (either hanging or sitting drop). This involves mixing the complex with a variety of crystallization solutions containing different precipitants (e.g., polyethylene glycol, salts), buffers at various pH values, and additives.

  • Crystal Optimization: Conditions that yield initial microcrystals are further optimized by fine-tuning the concentrations of the components to obtain larger, diffraction-quality crystals.

  • Data Collection: Single crystals are harvested, cryo-protected to prevent ice formation, and then exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data are processed to determine the electron density map of the crystal. The three-dimensional structure of the enzyme-valiolamine complex is then built into this map and refined to produce a final atomic model.

Conclusion

This compound is a highly effective competitive inhibitor of alpha-glucosidase, and its mechanism of action is well-characterized at both the kinetic and structural levels. Its ability to delay carbohydrate digestion and reduce postprandial hyperglycemia makes it a valuable lead compound in the development of antidiabetic drugs. The detailed understanding of its interaction with the enzyme's active site, as revealed by X-ray crystallography, provides a solid foundation for the rational design of even more potent and selective alpha-glucosidase inhibitors. The experimental protocols provided in this guide offer a practical framework for researchers to further investigate this compound and its derivatives in their own laboratories.

References

Spectroscopic analysis of Valiolamine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valiolamine, a C7N aminocyclitol, is a potent α-glucosidase inhibitor that has garnered significant interest in the field of medicinal chemistry.[1][2] Its structural similarity to sugars allows it to competitively inhibit enzymes involved in carbohydrate metabolism, making it a valuable lead compound for the development of therapeutics for diabetes and other metabolic disorders. A thorough understanding of its three-dimensional structure and functional groups is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of this compound and its analogues.

Molecular Structure

Chemical Formula: C₇H₁₅NO₅[3] Molecular Weight: 193.20 g/mol [3] IUPAC Name: (1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR are essential for confirming its constitution and stereochemistry.

¹H NMR Spectroscopy

Table 1: Partial ¹H NMR Data of a this compound Derivative (Validoxylamine G) in D₂O [4]

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-6a1.50dd3.0, 15.5
H-6b2.12dd3.0, 15.5
Other Protons3.36 - 4.20m-

Note: The data is for a this compound derivative and may not exactly correspond to this compound. The broad multiplet between 3.36 and 4.20 ppm likely encompasses the signals for the methine and methylene protons of the cyclohexane ring and the hydroxymethyl group.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. Based on the structure of this compound and typical chemical shifts for similar aminocyclitols, the expected chemical shift ranges are presented below.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
-CH₂OH60 - 70
-CH-NH₂50 - 60
-CH-OH70 - 80
Quaternary C-OH70 - 85

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, amine, and alkyl groups. The data presented is for the this compound derivative, Validoxylamine G, which should have a very similar IR profile to this compound.[4]

Table 3: IR Absorption Peaks for a this compound Derivative (Validoxylamine G) [4]

Wavenumber (cm⁻¹)Functional Group Assignment
3270O-H and N-H stretching (broad)
2880C-H stretching (aliphatic)
1620N-H bending (primary amine)
1460C-H bending
1390 - 1025C-O stretching (alcohols), C-N stretching (amine)

The broad absorption around 3270 cm⁻¹ is characteristic of the stretching vibrations of the multiple hydroxyl (-OH) and the primary amine (-NH₂) groups, likely with significant hydrogen bonding.[4] The peak at 1620 cm⁻¹ is indicative of the N-H bending vibration of the primary amine.[4] The region between 1390 and 1025 cm⁻¹ contains a series of complex bands corresponding to C-O and C-N stretching vibrations.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique to determine its molecular weight.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₇H₁₅NO₅
Molecular Weight193.20
Predicted [M+H]⁺ (m/z)194.10

Under ESI conditions, this compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺ at m/z 194.10. Further fragmentation in tandem MS (MS/MS) would likely involve the loss of water molecules from the multiple hydroxyl groups and potentially cleavage of the cyclohexane ring. The fragmentation pattern of aminocyclitols can be complex but provides valuable structural information.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound would be similar to those for other polar, non-volatile organic compounds.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio. Water suppression techniques, such as presaturation, may be necessary to attenuate the residual HOD signal.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded prior to scanning the sample.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent system for electrospray ionization, such as 50:50 methanol:water with 0.1% formic acid to promote protonation.

  • Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation Isolation Isolation from Natural Source Purification Purification (e.g., Chromatography) Isolation->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Confirmation Structure Confirmation (e.g., Synthesis) Structure_Proposal->Confirmation

A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive structural characterization of this compound. While complete, high-resolution spectral data for this compound is not widely published, the information available for its derivatives, combined with a foundational understanding of the spectroscopic principles for aminocyclitols, enables a confident preliminary analysis. The methodologies and expected spectral features outlined in this guide serve as a valuable resource for researchers in the field, facilitating the unambiguous identification and further development of this compound-based α-glucosidase inhibitors.

References

Valiolamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Valiolamine , with a CAS number of 83465-22-9, is a potent aminocyclitol alpha-glucosidase inhibitor.[1] This technical guide provides an in-depth overview of its chemical properties, biological activity, and relevant experimental protocols for research and development professionals.

Core Chemical and Physical Properties

This compound is a water-soluble, basic compound, a characteristic that facilitates its isolation and purification through methods like ion-exchange chromatography.

PropertyValueSource
CAS Number 83465-22-9[1][2][3][4]
Molecular Formula C7H15NO5[1]
Molecular Weight 193.20 g/mol [1]

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through the potent and competitive inhibition of α-glucosidases. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound effectively slows down carbohydrate digestion and glucose absorption.

Its inhibitory activity has been demonstrated against several key α-glucosidases, making it a molecule of significant interest for the management of type 2 diabetes. Furthermore, its inhibitory action on endoplasmic reticulum (ER) α-glucosidases I and II has revealed potential broad-spectrum antiviral applications.

Alpha-Glucosidase Inhibition

This compound has shown significant inhibitory potency against various intestinal α-glucosidases. The following table summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against different enzymes.

EnzymeOrganism/TissueKiIC50
SucrasePorcine Intestinal30 nM0.049 µM
MaltasePorcine Intestinal350 nM2.2 µM
IsomaltasePorcine Intestinal2.7 µM
α-GlucosidaseYeast0.19 mM
β-GlucosidaseAlmond8.1 mM
Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound and its derivatives. By inhibiting host cell ER α-glucosidases I and II, these compounds can disrupt the proper folding of viral glycoproteins, a critical step for the assembly and maturation of many enveloped viruses. This mechanism has shown efficacy against viruses such as Dengue virus and SARS-CoV-2.

Experimental Protocols

Production and Isolation of this compound from Streptomyces hygroscopicus

This protocol is based on the cultivation of Streptomyces hygroscopicus and subsequent isolation of this compound from the fermentation broth.

A. Fermentation:

  • Prepare a suitable culture medium for Streptomyces hygroscopicus.

  • Inoculate the medium with a culture of the microorganism.

  • Conduct the cultivation under aerobic conditions, for example, by shaken culture or submerged culture in a liquid medium. The typical fermentation period is 72-168 hours.

B. Isolation and Purification:

  • Separate the microbial cells from the culture broth by filtration or centrifugation.

  • As this compound is a water-soluble basic substance, utilize ion-exchange resin chromatography for initial purification.

  • Apply the supernatant to a column packed with a suitable ion-exchange resin.

  • Wash the column to remove unbound impurities.

  • Elute this compound using an appropriate buffer.

  • Further purify the eluate using techniques such as activated carbon chromatography.

  • Concentrate the purified fractions under reduced pressure to obtain this compound.

In Vitro Alpha-Glucosidase Inhibition Assay

This protocol outlines a general method to determine the α-glucosidase inhibitory activity of this compound.

  • Prepare a solution of α-glucosidase from a suitable source (e.g., yeast, porcine intestine) in a phosphate buffer (pH 6.8).

  • Prepare various concentrations of this compound in the same buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of this compound to the respective wells. A control well should contain the buffer instead of the inhibitor.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding a substrate solution, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Antiviral Plaque Reduction Assay

This protocol provides a general framework for assessing the antiviral activity of this compound.

  • Seed susceptible host cells in 6-well plates and grow them to form a confluent monolayer.

  • Prepare serial dilutions of this compound in a serum-free medium.

  • Pre-incubate a known titer of the virus with each dilution of this compound for 1 hour at 37°C. A control with the virus and no inhibitor should also be prepared.

  • Remove the growth medium from the cell monolayers and infect them with the virus-inhibitor mixtures.

  • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Remove the inoculum and overlay the cell monolayer with a medium containing a low percentage of agarose or methylcellulose and the corresponding concentration of this compound.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible.

  • Fix the cells with a formaldehyde solution and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the control. Determine the IC50 value.

Visualizations

Inhibition_Mechanism cluster_digestion Carbohydrate Digestion cluster_inhibition Inhibition by this compound Complex_Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (in small intestine) Complex_Carbohydrates->Alpha_Glucosidase substrate Glucose Glucose (absorption into bloodstream) Alpha_Glucosidase->Glucose catalysis This compound This compound This compound->Alpha_Glucosidase competitive inhibition Inhibited_Enzyme Inhibited α-Glucosidase Experimental_Workflow cluster_synthesis Synthesis/Isolation cluster_bioassay Biological Assays cluster_analysis Data Analysis Fermentation Fermentation of S. hygroscopicus Isolation Isolation & Purification Fermentation->Isolation Characterization Structural Characterization Isolation->Characterization Enzyme_Assay α-Glucosidase Inhibition Assay Characterization->Enzyme_Assay Antiviral_Assay Antiviral Activity (e.g., Plaque Assay) Characterization->Antiviral_Assay IC50_Determination IC50/Ki Determination Enzyme_Assay->IC50_Determination Antiviral_Assay->IC50_Determination SAR_Studies Structure-Activity Relationship Studies IC50_Determination->SAR_Studies

References

In Silico Modeling of Valiolamine Docking to Glycosidases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of valiolamine and its derivatives when docking to various glycosidases. This compound, a potent α-glucosidase inhibitor, and its analogues are crucial for the development of therapeutics for metabolic disorders such as type 2 diabetes.[1][2][3] This document outlines the methodologies for molecular docking studies, presents key quantitative data from various research, and visualizes the computational workflow.

Introduction to this compound and Glycosidases

This compound is a naturally occurring aminocyclitol that exhibits strong inhibitory activity against α-glucosidases, enzymes that play a critical role in the digestion of carbohydrates.[2][4] By inhibiting these enzymes, this compound can delay the absorption of glucose, thereby reducing postprandial hyperglycemia. Its structural analogues, including N-substituted derivatives, have been synthesized to enhance its inhibitory potency and selectivity.[5][6]

Glycosidases are a broad category of enzymes responsible for hydrolyzing glycosidic bonds in carbohydrates. Key targets for this compound and its derivatives in the context of metabolic diseases include α-amylase and α-glucosidases like sucrase-isomaltase.[1][7] Understanding the molecular interactions between this compound and these enzymes through in silico modeling is paramount for the rational design of more effective and specific inhibitors.

Methodologies for In Silico Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[8] The following protocol is a synthesized methodology based on common practices reported in the literature for docking this compound and its derivatives to glycosidases.

Experimental Protocol: Molecular Docking

1. Preparation of the Receptor (Glycosidase):

  • Structure Retrieval: The three-dimensional crystal structure of the target glycosidase is obtained from the Protein Data Bank (PDB).
  • Protein Cleaning: Water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction are typically removed.
  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to the amino acid residues. This step is crucial for accurately simulating the electrostatic interactions. Software like MOE (Molecular Operating Environment) or AutoDockTools can be used for this purpose.[9][10]

2. Preparation of the Ligand (this compound):

  • Structure Generation: The 2D structure of this compound or its derivative is drawn using chemical drawing software and converted to a 3D structure.
  • Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation. This is often done using force fields like MMFF94.
  • Charge Calculation: Partial charges are calculated for the ligand atoms.

3. Molecular Docking Simulation:

  • Software Selection: Commonly used software for docking studies includes AutoDock Vina, PyRx, and MOE.[11]
  • Grid Box Definition: A grid box is defined around the active site of the enzyme. The size and center of the grid box are critical parameters that determine the search space for the ligand. The binding site is often identified based on the location of the co-crystallized ligand in the original PDB structure.[12]
  • Docking Algorithm: The chosen software's docking algorithm is run to explore various possible conformations and orientations of the ligand within the enzyme's active site. The algorithm scores these poses based on a scoring function that estimates the binding affinity.
  • Pose Selection: The docking results are a series of ligand poses ranked by their binding energy. The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis.[11]

4. Analysis of Docking Results:

  • Binding Energy: The binding energy (often in kcal/mol) provides a quantitative measure of the binding affinity between the ligand and the receptor. More negative values indicate stronger binding.[13]
  • Interaction Analysis: The interactions between the ligand and the amino acid residues in the active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Visualization tools like PyMOL or Discovery Studio are used for this purpose.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the inhibition of glycosidases by this compound and its derivatives.

Table 1: Inhibitory Activity (IC50) of this compound Derivatives against Glycosidases

CompoundTarget EnzymeIC50 (µM)Source
This compound Derivative (VA-G)Sucrase (porcine small intestine)8.8 x 10⁻⁶ M[3]
This compound Derivative (VM-G)Sucrase (porcine small intestine)1.1 x 10⁻⁴ M[3]

Table 2: Binding Energies from Molecular Docking Studies of Glycosidase Inhibitors

LigandTarget EnzymeDocking SoftwareBinding Energy (kcal/mol)
Prangenidinα-glucosidasePyRx-7.7
Columbinα-glucosidasePyRx-8.1
Rutinα-glucosidaseAutoDock-7.7
Quercetinα-glucosidaseAutoDock-8.2
Myricetinα-glucosidaseAutoDock-8.2
Topotecanα-amylasePyRx-7.8
Cathineα-amylasePyRx-5.2
SVPA (peptide)α-glucosidaseAutoDock Vina-8.7
SEPA (peptide)α-glucosidaseAutoDock Vina-8.6

Note: Data for a range of inhibitors are presented to provide context for typical binding energy values observed in glycosidase docking studies, as specific binding energy values for this compound itself were not consistently reported across the reviewed literature.

Visualizing the Computational Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the in silico modeling of this compound docking to glycosidases.

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB Download, Cleaning, Protonation) Grid_Box Define Grid Box (Active Site Identification) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Run_Docking Run Docking Algorithm (e.g., AutoDock Vina) Ligand_Prep->Run_Docking Grid_Box->Run_Docking Analyze_Poses Analyze Docking Poses (Rank by Binding Energy) Run_Docking->Analyze_Poses Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic etc.) Analyze_Poses->Interaction_Analysis Lead_Optimization Lead Optimization Interaction_Analysis->Lead_Optimization

Caption: A generalized workflow for molecular docking studies.

Logical Relationship of Key Concepts

logical_relationship This compound This compound Inhibition Enzyme Inhibition This compound->Inhibition Drug_Design Rational Drug Design This compound->Drug_Design is a lead for Glycosidase Glycosidase (e.g., α-glucosidase) Glycosidase->Inhibition Molecular_Docking Molecular Docking Inhibition->Molecular_Docking is studied by Binding_Affinity Binding Affinity (Binding Energy) Molecular_Docking->Binding_Affinity predicts Binding_Affinity->Drug_Design informs

Caption: The conceptual flow from inhibitor to drug design.

Conclusion

In silico modeling, particularly molecular docking, serves as a powerful tool in the exploration and development of this compound-based glycosidase inhibitors. By providing detailed insights into the molecular interactions and binding affinities, these computational methods enable the rational design of more potent and selective therapeutic agents for managing metabolic diseases. The methodologies and data presented in this guide offer a foundational understanding for researchers and professionals in the field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for Valiolamine Enzymatic Assay Using Sucrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valiolamine is a potent aminocyclitol inhibitor of alpha-glucosidases, particularly sucrase.[1][2] Its ability to inhibit the enzymatic cleavage of sucrose into glucose and fructose makes it a compound of significant interest in the study of carbohydrate metabolism and the development of therapeutics for conditions such as type 2 diabetes.[3] Accurate and reproducible methods for quantifying the inhibitory activity of this compound against sucrase are crucial for research and drug development.

This document provides a detailed protocol for an enzymatic assay to determine the inhibitory potency of this compound against sucrase. The assay is based on the quantification of glucose produced from the enzymatic hydrolysis of sucrose. The inhibition is measured by comparing the rate of glucose production in the presence and absence of this compound.

Principle of the Assay

The enzymatic assay relies on the catalytic activity of sucrase to hydrolyze sucrose into its monosaccharide components, glucose and fructose.[4][5] The rate of this reaction can be monitored by measuring the amount of glucose produced over time. This compound, acting as an inhibitor, will decrease the rate of this reaction in a concentration-dependent manner. By measuring the extent of this inhibition at various concentrations of this compound, key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.

Materials and Reagents

  • Sucrase from porcine intestine (e.g., Sigma-Aldrich)

  • This compound (as the test inhibitor)

  • Sucrose (substrate)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Glucose standard solution

  • Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification

  • 96-well microplates

  • Microplate reader

  • Incubator

  • Pipettes and tips

  • Distilled water

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and a related compound, valienamine, against porcine intestinal sucrase.

CompoundInhibitor TypeIC50KiSource
This compound α-glucosidase inhibitor49 nM 30 nM MedchemExpress[1]
ValienamineCompetitive1.17 x 10⁻³ M7.7 x 10⁻⁴ MZheng et al., 2005

Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple concentrations of the inhibitor.

1. Preparation of Reagents

  • Sucrase Solution: Prepare a stock solution of sucrase in 0.1 M sodium phosphate buffer (pH 6.8). The final concentration in the assay will need to be optimized, but a starting point is a concentration that yields a linear reaction rate for at least 15-20 minutes.

  • Sucrose Solution (Substrate): Prepare a stock solution of sucrose in 0.1 M sodium phosphate buffer (pH 6.8). The final concentration in the assay should be close to the Michaelis-Menten constant (Km) of sucrase for sucrose, if known, or determined empirically.

  • This compound Solutions (Inhibitor): Prepare a series of dilutions of this compound in 0.1 M sodium phosphate buffer (pH 6.8) to cover a range of expected inhibitory concentrations (e.g., from 1 nM to 1 µM).

  • Glucose Standard Curve: Prepare a series of glucose standards in 0.1 M sodium phosphate buffer (pH 6.8) to generate a standard curve for the glucose assay (e.g., from 0 to 200 µM).

2. Assay Procedure

  • Plate Setup: To each well of a 96-well plate, add the following in the specified order:

    • 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) for blanks.

    • 50 µL of the appropriate this compound dilution for the test wells.

    • 50 µL of buffer for the positive control (no inhibitor).

  • Enzyme Addition: Add 25 µL of the sucrase solution to all wells except the blanks.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add 25 µL of the sucrose solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding 75 µL of a stopping reagent (e.g., by heat inactivation at 95°C for 5 minutes or by adding a chemical stop solution like 0.5 M NaOH).

  • Glucose Quantification:

    • Add 100 µL of GOPOD reagent to each well.

    • Incubate at 37°C for 20 minutes, or as recommended by the manufacturer, to allow for color development.

    • Measure the absorbance at the appropriate wavelength (typically 510 nm) using a microplate reader.

3. Data Analysis

  • Glucose Concentration: Calculate the concentration of glucose produced in each well using the glucose standard curve.

  • Percentage Inhibition: Calculate the percentage of sucrase inhibition for each concentration of this compound using the following formula:

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that causes 50% inhibition of the sucrase activity. This can be determined by non-linear regression analysis using appropriate software.

  • Kinetic Analysis (Optional): To determine the mode of inhibition (e.g., competitive, non-competitive), the assay can be performed with varying concentrations of both the substrate (sucrose) and the inhibitor (this compound). The data can then be plotted using a Lineweaver-Burk or Dixon plot to determine the inhibition constant (Ki).

Visualizations

Sucrase_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition by this compound Sucrose Sucrose ES_Complex Sucrase-Sucrose Complex Sucrose->ES_Complex Binds to active site Sucrase Sucrase Sucrase->ES_Complex EI_Complex Sucrase-Valiolamine Complex (Inactive) Sucrase->EI_Complex ES_Complex->Sucrase Releases Products Glucose + Fructose ES_Complex->Products Hydrolysis This compound This compound This compound->EI_Complex Binds to active site

Caption: Mechanism of Sucrase Inhibition by this compound.

Enzymatic_Assay_Workflow start Start reagent_prep Prepare Reagents (Sucrase, Sucrose, this compound) start->reagent_prep plate_setup Plate Setup (Buffer, Inhibitor/Control) reagent_prep->plate_setup enzyme_add Add Sucrase Solution plate_setup->enzyme_add pre_incubation Pre-incubate at 37°C enzyme_add->pre_incubation reaction_start Add Sucrose to Initiate Reaction pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop Reaction incubation->reaction_stop glucose_quant Quantify Glucose (GOPOD) reaction_stop->glucose_quant data_analysis Data Analysis (% Inhibition, IC50, Ki) glucose_quant->data_analysis end End data_analysis->end

Caption: Experimental Workflow for this compound Enzymatic Assay.

References

Application Notes and Protocols: In Vitro Alpha-Glucosidase Inhibition Assay with Valiolamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-glucosidase inhibitors are a class of compounds that competitively inhibit the enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. By delaying carbohydrate digestion, these inhibitors can effectively reduce postprandial hyperglycemia, making them a critical area of research for the development of anti-diabetic drugs. Valiolamine, an aminocyclitol isolated from Streptomyces hygroscopicus, has demonstrated potent α-glucosidase inhibitory activity, positioning it as a significant compound for further investigation and development.[1]

These application notes provide a comprehensive overview of the in vitro alpha-glucosidase inhibition assay using this compound, including detailed experimental protocols, quantitative data on its inhibitory potency, and a visualization of the experimental workflow and inhibitory mechanism.

Data Presentation

This compound exhibits significant inhibitory activity against various α-glucosidases. The following tables summarize the key quantitative data for this compound's efficacy.

Enzyme SourceIC50 Value
α-Glucosidase (Yeast)0.19 mM
Maltase (Porcine)2.2 µM
Isomaltase (Porcine)2.7 µM
Sucrase (Porcine)0.049 µM
β-Glucosidase (Almond)8.1 mM
Table 1: IC50 values of this compound against various glucosidases. Data sourced from MedchemExpress.[2]
Enzyme SourceKi Value
Maltase (Porcine)350 nM
Sucrase (Porcine)30 nM
Table 2: Ki values of this compound against porcine intestinal enzymes. Data sourced from MedchemExpress.[2]

Experimental Protocols

This section details the methodology for performing an in vitro α-glucosidase inhibition assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. This chromogenic substrate is hydrolyzed by α-glucosidase to release p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (baker's yeast)

  • This compound (test inhibitor)

  • Acarbose (positive control)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Enzyme and Substrate Preparation
  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in 0.1 M potassium phosphate buffer (pH 6.8) to a final concentration of 0.5 units/mL. Prepare this solution fresh before each experiment.

  • pNPG Solution (5 mM): Dissolve pNPG in 0.1 M potassium phosphate buffer (pH 6.8) to a final concentration of 5 mM.

  • This compound and Acarbose Solutions: Prepare stock solutions of this compound and Acarbose in DMSO. Further dilute with potassium phosphate buffer to achieve a range of desired concentrations for IC50 determination.

Assay Procedure
  • Reaction Mixture Preparation: To each well of a 96-well microplate, add the following in order:

    • 50 µL of 0.1 M potassium phosphate buffer (pH 6.8)

    • 10 µL of the test sample solution (this compound or Acarbose at various concentrations) or buffer (for control).

    • 20 µL of α-glucosidase solution (0.5 U/mL).

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 20 µL of the 5 mM pNPG solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na2CO3) solution to each well.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

Data Analysis

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control reaction (containing all reagents except the inhibitor).

  • A_sample is the absorbance of the reaction with the test inhibitor.

The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare α-Glucosidase Solution A1 Add Buffer, Inhibitor, and Enzyme to Microplate P1->A1 P2 Prepare pNPG Substrate Solution A3 Add pNPG to Initiate Reaction P2->A3 P3 Prepare this compound/Acarbose Dilutions P3->A1 A2 Pre-incubate at 37°C for 10 min A1->A2 A2->A3 A4 Incubate at 37°C for 20 min A3->A4 A5 Stop Reaction with Na2CO3 A4->A5 D1 Measure Absorbance at 405 nm A5->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Mechanism of Inhibition

Alpha-glucosidase inhibitors like this compound typically function as competitive inhibitors. They possess a structural similarity to the natural carbohydrate substrates and bind to the active site of the α-glucosidase enzyme. This binding is reversible and prevents the substrate from accessing the active site, thereby inhibiting the cleavage of the glycosidic bonds.

G cluster_normal Normal Enzymatic Reaction cluster_inhibited Inhibition by this compound E α-Glucosidase ES Enzyme-Substrate Complex E->ES + Substrate S Carbohydrate Substrate S->ES P Glucose ES->P Hydrolysis E2 α-Glucosidase ES->E2 E_I α-Glucosidase EI Enzyme-Inhibitor Complex E_I->EI + this compound V This compound V->EI S_I Carbohydrate Substrate S_I->EI Binding Blocked

Caption: Competitive inhibition of α-glucosidase by this compound.

References

Application Notes and Protocols for Studying Valiolamine in ST.Z-Induced Diabetic Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valiolamine is a potent aminocyclitol that functions as an alpha-glucosidase inhibitor.[1][2] Its primary mechanism of action involves the competitive and reversible inhibition of alpha-glucosidase enzymes in the brush border of the small intestine. This inhibition delays the enzymatic cleavage of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia. These application notes provide a detailed framework for utilizing streptozotocin (STZ)-induced diabetic animal models to investigate the therapeutic potential of this compound in the context of diabetes. Due to a lack of publicly available in vivo data for this compound, the following protocols and data tables are based on studies of its close structural and functional analogs, voglibose and acarbose.

Animal Models: STZ-Induced Diabetes

Streptozotocin (STZ) is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. This makes it a widely used agent for inducing diabetes in laboratory animals, primarily rats and mice, to study both type 1 and type 2 diabetes.

Type 1 Diabetes Model

A high dose of STZ is administered to completely destroy the pancreatic beta cells, leading to severe insulin deficiency and hyperglycemia.

Type 2 Diabetes Model

This model is often induced by a combination of a high-fat diet (HFD) to induce insulin resistance, followed by a lower dose of STZ to cause partial beta-cell damage. This more closely mimics the pathophysiology of human type 2 diabetes.

Proposed Experimental Protocols

The following are proposed protocols for evaluating the efficacy of this compound in STZ-induced diabetic rodent models, based on established methodologies for analogous alpha-glucosidase inhibitors.

Protocol 1: Induction of Type 1 Diabetes in Rats
  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

  • Induction: A single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg body weight), freshly dissolved in cold 0.1 M citrate buffer (pH 4.5), is administered.

  • Confirmation of Diabetes: Blood glucose levels are monitored 72 hours after STZ injection. Rats with fasting blood glucose levels exceeding 250 mg/dL are considered diabetic and included in the study.

  • Treatment Groups:

    • Normal Control (non-diabetic, vehicle-treated)

    • Diabetic Control (diabetic, vehicle-treated)

    • This compound-treated Diabetic (e.g., 1, 5, 10 mg/kg, administered orally)

    • Positive Control (e.g., voglibose or acarbose-treated diabetic)

  • Administration: this compound is administered orally via gavage once daily for a period of 4-8 weeks.

  • Monitoring: Body weight and fasting blood glucose are monitored weekly. An Oral Glucose Tolerance Test (OGTT) can be performed at the end of the study.

  • Sample Collection: At the end of the study, blood samples are collected for the analysis of biochemical parameters. Pancreatic and other tissues can be collected for histopathological examination.

Protocol 2: Oral Glucose Tolerance Test (OGTT)
  • Fasting: Animals are fasted overnight (12-16 hours) with free access to water.

  • Baseline Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.

  • Treatment Administration: The respective treatments (vehicle, this compound, or positive control) are administered orally.

  • Glucose Challenge: After a specific time post-treatment (e.g., 30 minutes), a glucose solution (2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected at 30, 60, 90, and 120 minutes after the glucose challenge to measure blood glucose levels.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Quantitative Data from Analog Studies

The following tables summarize quantitative data from studies on voglibose and acarbose in STZ-induced diabetic animal models. This data can serve as a reference for expected outcomes in studies with this compound.

Table 1: Effect of Voglibose on Fasting Blood Sugar (FBS) in STZ-Induced Diabetic Rats

Treatment GroupDay 0 (mg/dL)Day 7 (mg/dL)Day 14 (mg/dL)Day 21 (mg/dL)Day 28 (mg/dL)
Diabetic Control219.33 ± 6.02IncreasedIncreasedIncreasedIncreased
Voglibose (0.01 mg/200g rat, oral)~220↓ 49%↓ 52.25%↓ ~54%↓ ~54%

Data adapted from a study on the co-administration of voglibose and vildagliptin. The table shows the effect of voglibose alone.[2]

Table 2: Effect of Acarbose on Biochemical Parameters in STZ-Nicotinamide Induced Diabetic Rats (6-week treatment)

ParameterNormal ControlDiabetic ControlAcarbose (40 mg/100g diet)
Fasting Blood Glucose (mg/dL)85.5 ± 4.3199.16 ± 20.3120.33 ± 13.5
HbA1c (%)4.5 ± 0.28.1 ± 0.66.2 ± 0.4
Serum Insulin (µIU/mL)1.8 ± 0.20.9 ± 0.10.7 ± 0.1
Total Cholesterol (mg/dL)65.8 ± 3.198.5 ± 5.675.3 ± 4.2
Triglycerides (mg/dL)70.3 ± 4.5125.6 ± 8.988.1 ± 6.7*

*p < 0.05 compared to Diabetic Control. Data adapted from a study on the effect of metformin, acarbose, and their combination.[1]

Visualizations

Signaling Pathway of Alpha-Glucosidase Inhibition

Signaling_Pathway Carbohydrates Complex Carbohydrates (Starch, Sucrose) AlphaGlucosidase Alpha-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose Absorption into Bloodstream AlphaGlucosidase->Glucose Hyperglycemia Postprandial Hyperglycemia Glucose->Hyperglycemia This compound This compound This compound->AlphaGlucosidase Inhibition

Caption: Mechanism of action of this compound as an alpha-glucosidase inhibitor.

Proposed Experimental Workflow for a this compound Study

Experimental_Workflow start Animal Acclimatization (Wistar Rats) induction Induction of Diabetes (Single high-dose STZ) start->induction confirmation Confirmation of Diabetes (Fasting Blood Glucose > 250 mg/dL) induction->confirmation grouping Random Grouping of Animals (n=6-8 per group) confirmation->grouping treatment Daily Oral Administration (Vehicle, this compound, Positive Control) for 4-8 weeks grouping->treatment monitoring Weekly Monitoring (Body Weight, Fasting Blood Glucose) treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) (at the end of the study) treatment->ogtt euthanasia Euthanasia and Sample Collection (Blood, Pancreas, etc.) monitoring->euthanasia ogtt->euthanasia analysis Biochemical & Histopathological Analysis euthanasia->analysis

Caption: Proposed workflow for evaluating this compound in STZ-induced diabetic rats.

Discussion of Potential Signaling Pathways

While the primary mechanism of alpha-glucosidase inhibitors is the delay of carbohydrate absorption, some studies on natural products with this activity suggest potential downstream effects on cellular signaling pathways involved in glucose metabolism. One such pathway is the AMP-activated protein kinase (AMPK) signaling pathway .

AMPK is a key cellular energy sensor that, when activated, promotes glucose uptake and utilization while inhibiting energy-consuming processes. It is plausible that by modulating the rate of glucose entry into the bloodstream, alpha-glucosidase inhibitors could indirectly influence AMPK activity in peripheral tissues like muscle and liver. However, direct evidence for this compound's effect on this or other specific signaling pathways is currently lacking and represents an area for future research.

Potential Downstream Effects of AMPK Activation
  • Increased Glucose Uptake: Activation of AMPK can lead to the translocation of GLUT4 transporters to the cell membrane in muscle and adipose tissue, enhancing glucose uptake.

  • Decreased Gluconeogenesis: In the liver, AMPK activation can suppress the expression of key gluconeogenic enzymes, reducing hepatic glucose production.

  • Improved Insulin Sensitivity: By promoting glucose utilization and reducing lipotoxicity, AMPK activation can contribute to improved overall insulin sensitivity.

Further investigation is required to elucidate whether this compound exerts its anti-diabetic effects solely through the inhibition of alpha-glucosidase or if it also modulates intracellular signaling cascades like the AMPK pathway.

References

Application Note: Quantification of Valiolamine using a Pre-Column Derivatization HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of valiolamine, a crucial intermediate in the synthesis of the antidiabetic drug voglibose and an α-glucosidase inhibitor.[1][2] Due to its lack of a significant UV chromophore, direct detection of this compound by HPLC with UV detectors is challenging.[1] This protocol outlines a pre-column derivatization procedure using phenylisocyanate (PHI) to enable sensitive UV detection and accurate quantification by reverse-phase high-performance liquid chromatography (RP-HPLC). The method has been validated for selectivity, accuracy, and precision, making it suitable for monitoring this compound in microbial culture media and other aqueous samples.[3]

Introduction

This compound is an aminocyclitol with potent α-glucosidase inhibitory activity.[2] Its quantification is essential for quality control during the production of voglibose and for monitoring fermentation processes designed to produce this compound.[1] The inherent chemical structure of this compound, however, lacks a chromophore that absorbs ultraviolet (UV) light, precluding its direct analysis by the widely used HPLC-UV technique.[1][4] To overcome this limitation, a pre-column derivatization strategy is employed. This involves reacting the analyte with a labeling agent to introduce a UV-active moiety. This application note describes a method based on the derivatization of this compound with phenylisocyanate (PHI), which has been demonstrated to be a suitable reagent for this purpose.[3][5]

Experimental Protocol

Materials and Reagents
  • This compound standard

  • Phenylisocyanate (PHI)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Acetonitrile (HPLC grade)

  • Sodium octyl sulfate

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column

  • Thermostatic water bath

  • Vortex mixer

  • Centrifuge

  • pH meter

Sample Preparation and Derivatization
  • Drying: Dry the aqueous solution containing this compound.

  • Reconstitution: Dissolve the dried residue in dimethyl sulfoxide (DMSO).

  • Derivatization Reaction:

    • To the DMSO solution, add triethylamine (TEA).

    • Add phenylisocyanate (PHI) solution.

    • Incubate the reaction mixture at 30°C for 30 minutes.[3]

The experimental workflow for sample preparation and derivatization is illustrated in the diagram below.

G Experimental Workflow for this compound Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization A Aqueous this compound Sample B Dry the Sample A->B C Dissolve in DMSO B->C D Add Triethylamine (TEA) C->D E Add Phenylisocyanate (PHI) D->E F Incubate at 30°C for 30 min E->F G This compound-PHI Derivative (Ready for HPLC Analysis) F->G

Workflow for this compound sample preparation and derivatization.
HPLC-UV Analysis

The derivatized this compound sample is then analyzed using an HPLC system with the following conditions:

ParameterValue
Column Reverse-phase C18
Mobile Phase 10% Acetonitrile in water containing 0.5 mM sodium octyl sulfate (pH 3.0)[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 240 nm[3]
Column Temperature 30°C
Injection Volume 10 µL

Under these conditions, the this compound-PHI derivative is expected to elute at approximately 10.5 minutes.[3]

Quantitative Data Summary

The described method has been validated and demonstrated to be linear, accurate, and precise for the quantification of this compound. A summary of the quantitative performance is provided in the table below.

ParameterStandard SolutionsSpiked Samples
Linearity Range 0.99 - 19.95 µg/mL[3]24.9 - 99.7 µg/mL[3]
Correlation Coefficient (r²) > 0.99> 0.99
Accuracy (Recovery) Not explicitly stated, but the method is described as accurate.[3]Not explicitly stated, but the method is described as accurate.[3]
Precision (RSD%) Not explicitly stated, but the method is described as precise.[3]Not explicitly stated, but the method is described as precise.[3]

Signaling Pathway/Logical Relationship

The underlying principle of this analytical method is the chemical derivatization of this compound to introduce a UV-absorbing functional group, thereby enabling its detection and quantification via HPLC-UV. The logical relationship is depicted in the following diagram.

G Logical Relationship for this compound Quantification This compound This compound (No UV Chromophore) Derivative This compound-PHI Derivative (UV-Active) This compound->Derivative + PHI PHI Phenylisocyanate (PHI) (Derivatizing Agent) HPLC HPLC-UV Analysis Derivative->HPLC Quantification Quantification HPLC->Quantification

References

Synthesis of N-Substituted Valiolamine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of N-substituted valiolamine derivatives. These compounds are potent α-glucosidase inhibitors with significant therapeutic potential as oral antidiabetic and broad-spectrum antiviral agents.

N-Substituted this compound derivatives have demonstrated greater potency than the parent this compound and corresponding N-substituted valienamine compounds. Notably, even simple derivatives such as N-[2-hydroxy-1-(hydroxymethyl)ethyl]this compound (also known as AO-128), N-[(1R,2R)-2-hydroxycyclohexyl]this compound, and N-[(R)-(-)-β-hydroxyphenethyl]this compound exhibit stronger α-D-glucosidase inhibitory activity against porcine intestinal maltase and sucrase than some naturally occurring oligosaccharide-based inhibitors[1]. Their therapeutic potential extends to antiviral applications by targeting host endoplasmic reticulum (ER) α-glucosidases I and II, which are crucial for the proper folding of glycoproteins of many enveloped viruses[2][3][4][5][6].

Application Notes

The primary applications of N-substituted this compound derivatives stem from their ability to competitively inhibit α-glucosidases.

1. Oral Antidiabetic Agents: In the context of type 2 diabetes, these compounds act in the small intestine to delay the digestion and absorption of carbohydrates[7][8][9]. By competitively inhibiting enzymes like sucrase, maltase, and isomaltase, they prevent the rapid breakdown of complex carbohydrates into absorbable monosaccharides[9]. This mechanism helps to reduce postprandial hyperglycemia (the spike in blood glucose after a meal), a key factor in the management of type 2 diabetes[7][10][11]. Their localized action in the gut minimizes systemic side effects, and they do not typically cause hypoglycemia when used as monotherapy[7][11].

2. Broad-Spectrum Antiviral Agents: Many enveloped viruses, including hemorrhagic fever viruses like Dengue and Ebola, rely on the host cell's ER quality control (ERQC) machinery for the correct folding of their surface glycoproteins[2][3][4][5]. N-substituted this compound derivatives inhibit the ER α-glucosidases I and II, key enzymes in the ERQC pathway[2][3][5]. This inhibition leads to misfolded viral glycoproteins, which in turn can disrupt virion assembly, reduce virion infectivity, and ultimately inhibit viral replication[2][5]. This host-targeted mechanism offers the potential for broad-spectrum activity against a range of existing and emerging enveloped viruses[4].

Quantitative Data Summary

The following table summarizes the α-glucosidase inhibitory activity (IC50 values) of various N-substituted this compound derivatives against porcine intestinal sucrase and maltase.

CompoundN-SubstituentSucrase IC50 (μM)Maltase IC50 (μM)
This compound (Parent) -H2.50.8
6 -CH(CH₂OH)₂0.030.01
8a -(1R,2R)-2-hydroxycyclohexyl0.040.02
9a -(R)-CH(OH)CH₂Ph0.060.02
Voglibose (Commercial Drug) -CH(CH₂OH)₂ (dihydroxypropyl)0.010.005

Data sourced from literature[1]. Lower IC50 values indicate higher inhibitory potency.

Experimental Protocols

The primary synthetic route to N-substituted this compound derivatives is the reductive amination of a suitable branched-chain inosose derivative with the desired amine. This one-pot reaction involves the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine[12][13][14].

General Protocol for Reductive Amination

This protocol describes a general procedure for the synthesis of N-substituted this compound derivatives.

Materials:

  • Branched-chain inosose derivative (e.g., (1S)-(1(OH),2,4/1,3)-2,3,4-tri-O-benzyl-1-C-[(benzyloxy)methyl]-5-oxocyclohexanetetrol)

  • Primary or secondary amine (e.g., 2-amino-1,3-propanediol for AO-128)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄))[13]

  • Solvent (e.g., methanol, ethanol, or dichloroethane)[13][15]

  • Acetic acid (optional, to catalyze imine formation)[15]

  • Palladium on carbon (Pd/C) for debenzylation

  • Hydrogen gas (H₂)

Procedure:

  • Imine Formation:

    • Dissolve the branched-chain inosose derivative (1 equivalent) and the desired amine (1.1-1.5 equivalents) in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stir bar[15].

    • If necessary, add a catalytic amount of acetic acid to facilitate imine formation[15].

    • Stir the reaction mixture at room temperature for a period of 1 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, add the reducing agent (e.g., NaBH₃CN, 1.5-2.0 equivalents) portion-wise to the reaction mixture at 0 °C[15].

    • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification of the Protected Derivative:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the protected N-substituted this compound derivative.

  • Deprotection (Debenzylation):

    • Dissolve the purified, protected derivative in a suitable solvent (e.g., ethanol or methanol).

    • Add a catalytic amount of palladium on carbon (10% w/w).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the debenzylation is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the final N-substituted this compound derivative.

  • Characterization:

    • Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Signaling Pathway and Experimental Workflow Diagrams

α-Glucosidase Inhibition in Type 2 Diabetes

diabetes_pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase Enzymes (in Small Intestine) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis Absorption Glucose Absorption into Bloodstream Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia Inhibitor N-Substituted This compound Derivative Inhibitor->AlphaGlucosidase Competitive Inhibition

Caption: Mechanism of α-glucosidase inhibition in managing type 2 diabetes.

Antiviral Mechanism via ER Quality Control Pathway Inhibition

antiviral_pathway cluster_ER Endoplasmic Reticulum (ER) ViralGlycoprotein Nascent Viral Glycoprotein Glc3Man9 Glycosylation (Glc3Man9GlcNAc2) ViralGlycoprotein->Glc3Man9 GluI α-Glucosidase I Glc3Man9->GluI Glucose Trimming GluII α-Glucosidase II GluI->GluII Misfolded Misfolded Glycoprotein GluI->Misfolded Inhibition leads to Calnexin Calnexin/Calreticulin Cycle GluII->Calnexin GluII->Misfolded Inhibition leads to CorrectFolding Correctly Folded Glycoprotein Calnexin->CorrectFolding Calnexin->Misfolded Virion Infectious Virion Assembly & Release CorrectFolding->Virion ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD NoVirion Inhibition of Virion Assembly & Release Misfolded->NoVirion Inhibitor N-Substituted This compound Derivative Inhibitor->GluI Inhibitor->GluII

Caption: Antiviral action by inhibiting the ER glycoprotein quality control pathway.

Synthetic Workflow for N-Substituted this compound Derivatives

synthesis_workflow Inosose Branched-Chain Inosose Derivative ReductiveAmination Reductive Amination (e.g., NaBH3CN, MeOH) Inosose->ReductiveAmination Amine Primary or Secondary Amine Amine->ReductiveAmination ProtectedProduct Protected N-Substituted This compound Derivative ReductiveAmination->ProtectedProduct Purification1 Column Chromatography ProtectedProduct->Purification1 Deprotection Debenzylation (H2, Pd/C) Purification2 Filtration Deprotection->Purification2 FinalProduct Final N-Substituted This compound Derivative Characterization Spectroscopic Characterization FinalProduct->Characterization Purification1->Deprotection Purification2->FinalProduct

References

Application Notes and Protocols for Valiolamine Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valiolamine is a potent aminocyclitol α-glucosidase inhibitor originally isolated from Streptomyces hygroscopicus.[1] Its primary mechanism of action involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, such as sucrase and maltase.[1][2][3] This inhibition delays the digestion of complex carbohydrates, thereby reducing the rate of glucose absorption and mitigating postprandial hyperglycemia. Due to its high potency in vitro, exceeding that of clinically used α-glucosidase inhibitors like acarbose, this compound and its derivatives are promising candidates for the management of type 2 diabetes mellitus.[2]

These application notes provide a generalized framework and detailed protocols for the in vivo evaluation of this compound in rodent models of diabetes. While specific in vivo studies detailing this compound administration are not widely published, the following protocols are based on established methodologies for similar α-glucosidase inhibitors and standard practices in preclinical diabetes research.

Mechanism of Action: α-Glucosidase Inhibition

This compound exerts its therapeutic effect by delaying carbohydrate digestion in the small intestine. The following diagram illustrates the signaling pathway.

G cluster_0 Small Intestine Lumen cluster_1 Brush Border Membrane cluster_2 Enterocyte cluster_3 Bloodstream Complex Carbohydrates Complex Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Complex Carbohydrates->Alpha-Glucosidase Digestion Glucose Glucose Alpha-Glucosidase->Glucose Hydrolysis Blood Glucose Blood Glucose Glucose->Blood Glucose Absorption This compound This compound This compound->Alpha-Glucosidase Inhibition

Caption: Mechanism of this compound in the small intestine.

Experimental Protocols

Rodent Model of Type 2 Diabetes: Streptozotocin (STZ)-Induced Model

This protocol describes the induction of diabetes in rats using a low dose of streptozotocin (STZ), a method widely used to model type 2 diabetes.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), freshly prepared and ice-cold

  • Syringes and needles for intraperitoneal (IP) injection

  • Glucometer and test strips

Procedure:

  • Acclimatization: House the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • STZ Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer. A common dose for inducing a non-insulin-dependent diabetic state is a single intraperitoneal injection of 40-65 mg/kg body weight.

  • Induction of Diabetes:

    • Fast the rats overnight (12-16 hours) before STZ injection.

    • Weigh each rat and calculate the required volume of STZ solution.

    • Administer the STZ solution via intraperitoneal injection.

    • Provide the animals with a 5% sucrose solution for 24 hours after injection to prevent initial drug-induced hypoglycemia.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 48-72 hours after STZ injection and then periodically. Blood samples can be obtained from the tail vein.

    • Rats with fasting blood glucose levels consistently above 250 mg/dL (or 13.9 mmol/L) are considered diabetic and can be used for the study.

Preparation and Administration of this compound

Vehicle Selection and Preparation:

  • This compound is soluble in water. A suitable vehicle for oral administration is sterile distilled water or a 0.5% carboxymethylcellulose (CMC) solution.

  • Prepare the dosing solution fresh daily. Calculate the required concentration based on the desired dose (mg/kg) and the average body weight of the rats, assuming a standard dosing volume (e.g., 5 mL/kg).

Oral Gavage Administration:

  • Animal Restraint: Gently restrain the rat. Proper restraint is crucial to avoid injury to the animal and the researcher.

  • Gavage Needle Measurement: Use a ball-tipped gavage needle. Measure the length from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

  • Administration:

    • Insert the gavage needle gently into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance.

    • Once the needle is inserted to the pre-measured depth, administer the this compound solution slowly.

    • Withdraw the needle gently.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a key experiment to evaluate the effect of this compound on postprandial hyperglycemia.

Procedure:

  • Animal Groups: Divide the diabetic rats into at least three groups:

    • Vehicle control (receiving only the vehicle)

    • This compound-treated group

    • Positive control (e.g., Acarbose, 10 mg/kg)

  • Fasting: Fast the rats overnight (12-16 hours) with free access to water.

  • Baseline Blood Glucose: At time 0, take a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Treatment Administration: Administer this compound, Acarbose, or the vehicle by oral gavage.

  • Glucose Challenge: 30 minutes after treatment, administer a glucose solution (2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 30, 60, 90, and 120 minutes after the glucose challenge and measure the blood glucose levels.

  • Data Analysis: Plot the mean blood glucose levels against time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion.

Experimental Workflow

The following diagram outlines the general workflow for evaluating this compound in a rodent model of diabetes.

G start Start: Acclimatize Rats induction Induce Diabetes (STZ) start->induction confirmation Confirm Diabetic State (Blood Glucose > 250 mg/dL) induction->confirmation grouping Randomize into Groups (Vehicle, this compound, Positive Control) confirmation->grouping ogtt Perform Oral Glucose Tolerance Test (OGTT) grouping->ogtt data_analysis Data Collection and Analysis (Blood Glucose, AUC) ogtt->data_analysis end End: Evaluate Efficacy data_analysis->end

Caption: Experimental workflow for this compound evaluation.

Data Presentation

Dosage and Administration Summary
ParameterRecommendationNotes
Animal Model Male Sprague-Dawley or Wistar ratsCommonly used strains for metabolic studies.
Induction of Diabetes Streptozotocin (STZ), 40-65 mg/kg IPA single low dose induces a stable type 2 diabetes model.
Compound This compound
Vehicle Sterile distilled water or 0.5% CMCThis compound is water-soluble.
Route of Administration Oral gavageEnsures accurate dosing.
Dosage (Proposed) 1-10 mg/kgThis is an estimated range. A dose-finding study is essential. This estimation is based on this compound's higher in vitro potency compared to Acarbose (often used at 10 mg/kg in OGTT).
Dosing Volume 5 mL/kgA standard volume for oral gavage in rats.
Treatment Duration Acute (single dose for OGTT) or Chronic (daily for several weeks)Depends on the study objectives.
Representative Data: Oral Glucose Tolerance Test (OGTT)

The following table presents hypothetical but realistic data from an OGTT in STZ-induced diabetic rats.

Treatment GroupDose (mg/kg)Fasting Glucose (mg/dL)Peak Glucose (mg/dL) at 30 minAUC (mg/dL*min)% Reduction in AUC vs. Vehicle
Vehicle Control -265 ± 15480 ± 2545000 ± 3500-
This compound 5260 ± 18350 ± 2032000 ± 2800~29%
Acarbose 10268 ± 12390 ± 2236500 ± 3100~19%

Data are represented as Mean ± SEM.

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized based on specific experimental goals and institutional guidelines (IACUC). A preliminary dose-escalation study is strongly recommended to determine the optimal and safe dosage of this compound for in vivo experiments.

References

Troubleshooting & Optimization

Optimizing Valiolamine synthesis yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide expert support for the synthesis of Valiolamine. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help optimize reaction yields and improve final product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the chemical synthesis of this compound?

A1: Common chiral starting materials for the stereoselective synthesis of this compound and its derivatives include D-glucose, (-)-shikimic acid, and (-)-vibo-quercitol.[1][2][3] The choice of starting material often dictates the overall synthetic strategy, number of steps, and potential for impurity generation. Syntheses starting from (-)-shikimic acid have reported overall yields of around 40% over 12-13 steps.[1]

Q2: What is the most critical step for yield and purity in a typical this compound synthesis?

A2: The reductive amination of a ketone precursor to introduce the amine moiety is often the most critical step.[4][5] This reaction establishes a key stereocenter and is prone to side reactions or incomplete conversion, which can significantly impact both the overall yield and the purity profile of the final product. Careful selection of the reducing agent and reaction conditions is crucial for success.[5][6][7]

Q3: What methods are typically used to purify this compound?

A3: Due to its polar and polyhydroxylated nature, this compound is often purified using ion-exchange chromatography. Anion exchange resins like Dowex 1x2 (OH- form) with water as the eluent have been reported for successful purification.[8] Other methods include chromatography on activated carbon followed by elution with aqueous lower alcohols (e.g., methanol, ethanol).[8] For protected intermediates, silica gel chromatography is commonly employed.

Q4: Can this compound be produced through biosynthesis?

A4: Yes, this compound can be isolated from the fermentation broth of microorganisms, most notably Streptomyces hygroscopicus.[4][9][10] This biosynthetic route can also produce related aminocyclitols such as valienamine and validamine, which may need to be separated during downstream processing.[9][10]

Troubleshooting Guides

Problem 1: Low Yield in the Reductive Amination Step

You are performing a reductive amination of a protected keto-cyclitol intermediate with an ammonia source (e.g., ammonium acetate) and a reducing agent, but the yield of the desired amino-product is consistently low.

Possible Cause Suggested Solution
Inefficient Imine Formation The equilibrium for imine formation may not be favorable. Ensure anhydrous conditions and consider using a reagent that facilitates water removal. The reaction pH should be weakly acidic (around 5-6) to catalyze imine formation without deactivating the amine nucleophile.[6]
Reducing Agent is too Harsh Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the starting ketone directly before imine formation.[6] Use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][7]
Catalyst Poisoning/Inactivity (for Catalytic Hydrogenation) If using a catalyst like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂), it may be poisoned by trace impurities (e.g., sulfur compounds). Ensure all reagents and solvents are high purity. Use a fresh batch of catalyst or increase the catalyst loading.
Suboptimal Reaction Conditions The reaction temperature or time may be insufficient. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and formation of the product. Consider a stepwise approach: form the imine first, confirm its presence, and then add the reducing agent.
Problem 2: Low Purity of Final this compound Product After Deprotection

After the final deprotection step (e.g., hydrogenolysis of benzyl ethers), your crude product shows multiple spots on TLC or several peaks in LC-MS, leading to low purity even after initial purification.

Possible Cause Suggested Solution
Incomplete Deprotection The deprotection reaction may not have gone to completion, leaving partially protected intermediates. Extend the reaction time, increase catalyst loading (for hydrogenolysis), or use a stronger deprotection condition if the molecule is stable. Monitor the reaction carefully by TLC or LC-MS until the starting material is fully consumed.
Formation of Epimers/Isomers Harsh deprotection conditions (e.g., strong acid or base) can sometimes cause epimerization at sensitive stereocenters. Use milder, neutral conditions where possible. For example, use catalytic transfer hydrogenation instead of H₂ gas with Pd/C if side reactions are observed.
Presence of Related Aminocyclitols If the synthesis involves intermediates that could lead to isomers like validamine or valienamine, they may be carried through to the final step. These isomers can be difficult to separate from this compound.[9]
Difficult Purification This compound and its isomers are highly polar and water-soluble, making standard silica gel chromatography challenging. Utilize ion-exchange chromatography, which separates compounds based on charge.[8] Derivatization of the crude mixture to less polar compounds can sometimes facilitate separation, followed by deprotection of the isolated, pure derivative.

Comparative Data on Synthetic Routes

The overall yield of this compound is highly dependent on the chosen synthetic pathway and starting material. The following table summarizes reported data from different approaches.

Starting Material Key Strategy / Reactions Number of Steps Overall Yield Reference
(-)-Shikimic AcidDiastereoselective reduction, Dehydration12-13~40%[1]
D-GlucoseDiastereoselective amination, Olefin metathesisMultiple StepsNot specified[1]
ValidamineMulti-step chemical conversion9Low (implied)[4]
BiosynthesisFermentation of S. hygroscopicusN/AVariable[9][10]

Experimental Protocols

Example Protocol: One-Pot Reductive Amination of a Keto-Precursor

This protocol is a representative example for the key amine installation step. Note: The specific substrate, protecting groups (PG), and solvent may vary based on the synthetic route.

  • Preparation: To a solution of the protected keto-cyclitol (1.0 eq) in anhydrous methanol (0.1 M), add ammonium acetate (10.0 eq). Stir the mixture at room temperature under an inert atmosphere (Nitrogen or Argon) for 2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase and staining with ninhydrin to visualize the amine product).

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding 1M HCl at 0 °C until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Dilute the residue with water and wash with ethyl acetate to remove non-polar impurities. Basify the aqueous layer to pH ~10 with 2M NaOH and extract the product with a suitable organic solvent (e.g., ethyl acetate or a 3:1 Chloroform:Isopropanol mixture).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude amine can then be purified by silica gel chromatography.

Visualized Workflows and Logic

G start Start: Low Yield / Purity Issue check_step Identify Problematic Step (e.g., Reductive Amination) start->check_step low_yield Primary Issue: Low Yield check_step->low_yield low_purity Primary Issue: Low Purity check_step->low_purity imine_formation Check Imine Formation: - Anhydrous Conditions? - Correct pH (5-6)? low_yield->imine_formation Yes deprotection Check Deprotection Step: - Incomplete Reaction? - Side Products? low_purity->deprotection Yes reductant Evaluate Reducing Agent: - Is it too strong/weak? - Try NaBH3CN imine_formation->reductant conditions Optimize Conditions: - Temperature? - Reaction Time? reductant->conditions yield_solution Solution: Adjust pH, Change Reductant, or Optimize Time/Temp conditions->yield_solution isomers Analyze for Isomers: - Co-eluting impurities? - Check NMR/MS data deprotection->isomers purification Optimize Purification: - Switch to Ion Exchange? - Modify Mobile Phase? isomers->purification purity_solution Solution: Force Deprotection, Use Ion-Exchange Chromatography purification->purity_solution

Caption: Troubleshooting logic for this compound synthesis issues.

G start Chiral Starting Material (e.g., Shikimic Acid) protection Hydroxyl Group Protection start->protection oxidation Selective Oxidation to Ketone protection->oxidation amination Reductive Amination (Key Step) oxidation->amination deprotection Global Deprotection (e.g., Hydrogenolysis) amination->deprotection purification Final Purification (Ion Exchange Chromatography) deprotection->purification product Pure this compound purification->product

Caption: A generalized workflow for this compound chemical synthesis.

References

Valiolamine stock solution preparation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of Valiolamine stock solutions, along with troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: The recommended solvent for preparing a this compound stock solution is high-purity water.[1] this compound is soluble in water, as well as in dimethyl sulfoxide (DMSO) and methanol.[2]

Q2: How can I improve the solubility of this compound in the chosen solvent?

A2: If you encounter solubility issues, you can warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1]

Q3: What are the optimal storage conditions for a this compound stock solution?

A3: For long-term storage, it is recommended to store the stock solution at -80°C, which maintains stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] It is also advised to protect the solution from light.[1][3]

Q4: Should I aliquot the stock solution?

A4: Yes, it is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of activity.[1][4]

Q5: Is it necessary to filter the this compound stock solution?

A5: If water is used as the solvent, it is recommended to filter-sterilize the working solution using a 0.22 μm filter before use in cell-based assays or other sensitive applications.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation observed after thawing the stock solution. The concentration of this compound may be too high for the storage temperature, or the solution may not have been fully dissolved initially.Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If the problem persists, consider preparing a lower concentration stock solution.
Inconsistent experimental results. Repeated freeze-thaw cycles of the main stock solution may have led to degradation of this compound.Always prepare single-use aliquots of your stock solution. This ensures that you are using a fresh, stable solution for each experiment.[1][4]
Loss of inhibitory activity. The stock solution may have been stored for too long or at an improper temperature. It may also have been exposed to light for extended periods.Ensure the stock solution is used within the recommended timeframe (6 months at -80°C, 1 month at -20°C).[1] Always store the solution protected from light.[1][3] Prepare fresh stock solutions regularly.
Difficulty dissolving the solid this compound. The compound may require energy to fully dissolve in the solvent.As a first step, vortex the solution thoroughly. If undissolved particles remain, gentle warming to 37°C and sonication can be effective.[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (solid)

  • High-purity water (e.g., sterile, nuclease-free)

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 193.2 g/mol ).

  • Weigh the calculated amount of this compound solid in a sterile microcentrifuge tube.

  • Add the corresponding volume of high-purity water to the tube.

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.

  • Following incubation, vortex the solution again. If necessary, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

In Vitro α-Glucosidase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound.

Materials:

  • α-Glucosidase from a suitable source (e.g., baker's yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • This compound stock solution

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 200 mM) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of your this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay.

  • In a 96-well plate, add a specific volume of the α-glucosidase solution to each well (except for the blank wells).

  • Add your diluted this compound solutions or a positive control inhibitor (like acarbose) to the respective wells. For the control wells (100% enzyme activity), add buffer instead of an inhibitor.

  • Incubate the plate at 37°C for a predefined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a specific reaction time (e.g., 20 minutes).

  • Stop the reaction by adding the sodium carbonate solution to each well. The addition of sodium carbonate will induce a yellow color from the p-nitrophenol product.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration using the following formula:

    % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Visual Workflows

G This compound Stock Solution Workflow cluster_prep Preparation cluster_storage Storage & Handling weigh Weigh Solid this compound add_solvent Add High-Purity Water weigh->add_solvent dissolve Vortex / Sonicate at 37°C add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C (1 month) or -80°C (6 months) aliquot->store protect Protect from Light store->protect

Caption: Workflow for preparing and storing this compound stock solution.

G α-Glucosidase Inhibition Assay Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement prepare_dilutions Prepare this compound Dilutions add_inhibitor Add this compound Dilutions prepare_dilutions->add_inhibitor add_enzyme Add α-Glucosidase to Plate add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add pNPG Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Na₂CO₃ Solution incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance

Caption: Experimental workflow for an α-glucosidase inhibition assay.

References

Technical Support Center: Scaling Up Valiolamine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up Valiolamine production.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Fermentation Issues

Question: My Streptomyces hygroscopicus culture is exhibiting slow growth or low biomass.

Answer:

Several factors can contribute to poor growth of Streptomyces hygroscopicus. Systematically check the following:

  • Inoculum Quality: Ensure your seed culture is in the logarithmic growth phase and free from contamination. Using an old or sparse inoculum can lead to a significant lag phase.[1]

  • Media Composition: The nutrient composition of your fermentation medium is critical. Verify the concentrations of carbon and nitrogen sources. Some Streptomyces species may have specific requirements for trace elements.[2][3]

  • pH Level: The optimal pH for most Streptomyces species is near neutral (pH 7.0).[2][4] A significant deviation can inhibit growth. Monitor and control the pH throughout the fermentation process.

  • Temperature: The ideal temperature for S. hygroscopicus cultivation is typically around 28-30°C.[1][2] Temperatures outside of this range can stress the culture and reduce growth rates.

  • Aeration and Agitation: Insufficient dissolved oxygen is a common issue in submerged cultures.[3][5] Increase the agitation speed or aeration rate to improve oxygen transfer. However, be aware that excessive agitation can cause shear stress, damaging the mycelia.[3]

Question: this compound titer is low despite good cell growth. What should I investigate?

Answer:

Low product yield with adequate biomass often points to issues with secondary metabolism induction or precursor availability. Consider the following:

  • Metabolic Switching: this compound is a secondary metabolite, and its production often begins as the culture enters the stationary phase. Ensure your fermentation runs long enough to allow for this metabolic switch.[6]

  • Precursor Limitation: The biosynthesis of this compound may be limited by the availability of precursors from primary metabolism. Metabolic engineering strategies, such as overexpressing rate-limiting enzymes in the precursor pathway, can help alleviate this bottleneck.[7][8]

  • Feedback Inhibition: High concentrations of this compound or related byproducts in the fermentation broth may inhibit its own production.

  • Nutrient Limitation: While sufficient for growth, the medium may lack specific nutrients required for secondary metabolite production. Some studies suggest that limiting certain nutrients, like phosphate, can trigger antibiotic production in Streptomyces.

  • Dissolved Oxygen Levels: While crucial for growth, very high dissolved oxygen levels can sometimes suppress secondary metabolite formation. Experiment with different dissolved oxygen setpoints (e.g., 20% vs. 50%).[9]

Purification & Downstream Processing Issues

Question: I am experiencing low recovery of this compound after ion-exchange chromatography. What are the potential causes?

Answer:

Low recovery during purification is a frequent challenge. Here are key areas to troubleshoot:

  • Sample Preparation: Ensure your fermentation broth is properly clarified before loading it onto the column. Particulates and cell debris can clog the column and interfere with binding.[10] Centrifugation followed by filtration (0.45 µm filter) is recommended.[10]

  • Binding Conditions (pH and Ionic Strength): this compound is a basic compound. For cation-exchange chromatography, the pH of your sample and equilibration buffer should be at least one unit below the pI of this compound to ensure a positive charge and efficient binding.[11] The ionic strength of the sample should be low to facilitate strong binding.

  • Column Equilibration: The column must be thoroughly equilibrated with the starting buffer. Inadequate equilibration can lead to poor and inconsistent binding.[12]

  • Elution Conditions: If the elution buffer's salt concentration is too high or the pH is too close to the pI, the product may elute too quickly in a broad peak, leading to poor separation and apparent low recovery in collected fractions. A gradual salt gradient is often more effective than a step elution for optimizing separation.[11]

  • Product Degradation: Assess the stability of this compound under your purification conditions (pH, temperature).[10] Prolonged processing times or harsh pH conditions could lead to degradation.

Question: The purity of my this compound sample is low after a single chromatography step.

Answer:

Achieving high purity often requires multiple purification steps.

  • Orthogonal Purification Methods: Combine different chromatography techniques that separate based on different principles. For example, follow ion-exchange chromatography with size-exclusion chromatography or hydrophobic interaction chromatography.

  • Optimize Elution: A shallow and linear elution gradient in your ion-exchange step can improve the resolution between this compound and closely related impurities.[12]

  • Initial Broth Treatment: Pre-treatment of the fermentation broth, for instance with activated carbon, can remove some impurities before chromatographic separation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound? A1: The main strategies for this compound production are chemical synthesis and microbial fermentation. Chemical synthesis often involves multi-step processes starting from precursors like (-)-shikimic acid. Microbial fermentation typically utilizes strains of Streptomyces hygroscopicus in submerged cultures.[4][13] Metabolic engineering of these strains is a key strategy to enhance production.

Q2: What is a typical fermentation time for this compound production with Streptomyces hygroscopicus? A2: The fermentation period can vary but generally ranges from 72 to 168 hours (3 to 7 days) in submerged cultures to maximize the accumulation of the product.[4]

Q3: How can I improve the yield of this compound through metabolic engineering? A3: Key metabolic engineering strategies include:

  • Overexpressing Precursor Pathway Genes: Increasing the expression of enzymes involved in the biosynthesis of this compound precursors can boost the metabolic flux towards the final product.[7]

  • Knocking Out Competing Pathways: Deleting genes for pathways that divert precursors away from this compound synthesis can increase the precursor pool.[7][8]

  • Heterologous Expression: Expressing the this compound biosynthetic gene cluster in a well-characterized and robust host strain can sometimes lead to higher titers.[14][15]

Q4: What are the critical parameters to control during fermentation scale-up? A4: When scaling up from lab to pilot or industrial scale, it is crucial to maintain consistency in key parameters. These include:

  • Oxygen Transfer Rate: Ensuring adequate dissolved oxygen is often a major challenge at larger scales.[16]

  • Mixing and Shear Stress: Maintaining homogenous mixing without causing excessive shear stress on the microorganisms is vital.[17]

  • Temperature and pH Control: Larger volumes have greater thermal and pH gradients, requiring robust control systems.[18]

  • Sterility: The risk of contamination increases with scale and longer fermentation times.[16]

Quantitative Data Summary

Table 1: Typical Fermentation Parameters for Streptomyces Species

ParameterOptimal RangeReference
Temperature28 - 37 °C[2][4]
Initial pH6.5 - 8.0[2][4]
Incubation Period72 - 168 hours[4]
Agitation100 - 250 rpm (lab scale)[3][5]
Aeration0.75 - 1.5 vvm[3][5]

Table 2: Comparison of L-Valine Production in Engineered Corynebacterium glutamicum (as an example of precursor enhancement)

StrainTiter (g/L)Yield (g/g glucose)Productivity (g/(L·h))Reference
Engineered Strain VH-976.60.452.39[19]
Further Engineered Strain VH-1882.70.522.58[19]
VH-18 with Optimized Fermentation88.70.542.77[19]

Experimental Protocols

Protocol 1: Submerged Culture Fermentation of Streptomyces hygroscopicus
  • Seed Culture Preparation:

    • Inoculate a loopful of S. hygroscopicus from a solid agar plate into a flask containing a seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours, until the culture is in the mid-logarithmic growth phase.[1]

  • Production Fermentation:

    • Prepare the production medium (e.g., containing glucose, soybean meal, peptone, and calcium carbonate) and sterilize it in a bioreactor.[4]

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Maintain the fermentation parameters as outlined in Table 1 (e.g., 28°C, pH 7.0).

    • Provide aeration and agitation to maintain a dissolved oxygen level of at least 20%.

    • Run the fermentation for 72-168 hours, taking samples periodically to monitor growth and this compound production.

Protocol 2: Purification of this compound using Cation-Exchange Chromatography
  • Broth Clarification:

    • Harvest the fermentation broth and centrifuge it to remove the mycelia.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.[10]

  • Column Equilibration:

    • Pack a column with a suitable cation-exchange resin (e.g., Dowex 50W).

    • Equilibrate the column by washing it with 5-10 column volumes of a starting buffer (e.g., a low ionic strength buffer at pH 5.0-6.0).[12]

  • Sample Loading:

    • Adjust the pH of the clarified supernatant to match the equilibration buffer.

    • Load the sample onto the column at a slow flow rate.

  • Washing:

    • Wash the column with the equilibration buffer until the UV absorbance of the flow-through returns to baseline, indicating that all unbound impurities have been removed.[20]

  • Elution:

    • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer) or by increasing the pH.[20]

    • Collect fractions and analyze them for the presence of this compound using a suitable method (e.g., HPLC).

Visualizations

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_purify Purification spore_stock Spore Stock of S. hygroscopicus seed_culture Seed Culture (48-72h) spore_stock->seed_culture seed_medium Seed Medium Preparation seed_medium->seed_culture prod_medium Production Medium Preparation bioreactor Production Bioreactor (72-168h) prod_medium->bioreactor seed_culture->bioreactor centrifuge Centrifugation bioreactor->centrifuge filtration Filtration (0.45 µm) centrifuge->filtration chromatography Ion-Exchange Chromatography filtration->chromatography analysis Analysis (HPLC) chromatography->analysis

Caption: Experimental workflow for this compound production and purification.

Troubleshooting_Flowchart start Low this compound Titer check_growth Is cell growth (biomass) also low? start->check_growth low_growth_causes Potential Causes: - Poor Inoculum - Incorrect Media - pH/Temp Deviation - Low Aeration check_growth->low_growth_causes Yes good_growth_causes Potential Causes: - Precursor Limitation - Feedback Inhibition - Suboptimal DO for production - Insufficient Fermentation Time check_growth->good_growth_causes No low_growth_solutions Solutions: - Use fresh inoculum - Verify media components - Calibrate probes - Increase agitation/aeration low_growth_causes->low_growth_solutions good_growth_solutions Solutions: - Metabolic engineering - Extend fermentation time - Test different DO setpoints good_growth_causes->good_growth_solutions

Caption: Troubleshooting flowchart for low this compound production.

Metabolic_Pathway cluster_eng Metabolic Engineering Targets glucose Glucose central_metabolism Central Carbon Metabolism (Glycolysis, PPP) glucose->central_metabolism precursors Key Precursors (e.g., Sedoheptulose-7P) central_metabolism->precursors valiolamine_pathway This compound Biosynthetic Pathway precursors->valiolamine_pathway This compound This compound valiolamine_pathway->this compound overexpress Overexpress Rate-Limiting Enzymes overexpress->precursors knockout Knockout Competing Pathways knockout->precursors

Caption: Simplified metabolic pathway for this compound biosynthesis.

References

Validation & Comparative

Validating the inhibitory kinetics of Valiolamine on different glycosidases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory kinetics of Valiolamine and its derivatives against various glycosidases, benchmarked against other known inhibitors. The information is supported by experimental data and detailed methodologies to assist in research and development endeavors.

Inhibitory Potency of this compound and its Derivatives

This compound, an aminocyclitol, is a potent inhibitor of α-glucosidases, key enzymes in carbohydrate digestion. Its inhibitory effects have been quantified against several glycosidases, demonstrating significant potency, particularly towards enzymes in the small intestine.

Quantitative Inhibitory Data

The inhibitory activity of this compound is summarized in the table below, presenting both the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a quantitative measure of the inhibitor's potency.

Glycosidase SourceGlycosidase NameInhibitorIC50Ki
Porcine IntestineSucraseThis compound0.049 µM30 nM
Porcine IntestineMaltaseThis compound2.2 µM350 nM
Porcine IntestineIsomaltaseThis compound2.7 µM-
Yeastα-GlucosidaseThis compound0.19 mM-
Almondβ-GlucosidaseThis compound8.1 mM-

Data sourced from MedchemExpress.[1]

Furthermore, N-substituted derivatives of this compound have been synthesized and shown to exhibit even stronger inhibitory activity against certain glycosidases than the parent compound.[2][3] For instance, some N-substituted derivatives have demonstrated up to 100,000-fold improved inhibitory potency against endoplasmic reticulum (ER) α-glucosidases I and II, which are involved in viral glycoprotein folding.[4][5]

Comparison with Other Glycosidase Inhibitors

To contextualize the potency of this compound, it is essential to compare its inhibitory kinetics with other well-established glycosidase inhibitors, such as Acarbose.

Glycosidase SourceInhibitorIC50KiInhibition Type
Porcine IntestineThis compound (Sucrase) 0.049 µM 30 nM Competitive (inferred)
Porcine IntestineThis compound (Maltase) 2.2 µM 350 nM Competitive (inferred)
Porcine IntestineAcarbose (Sucrase)--Competitive
Porcine IntestineAcarbose (Maltase)--Competitive
Rat IntestineAcarbose (Sucrase)12.3 ± 0.6 µM--
Rat IntestineAcarbose (Maltase)0.42 ± 0.02 µM--

Mechanism of Inhibition

The primary mechanism by which this compound and its analogs are believed to inhibit α-glucosidases is through competitive inhibition. This means the inhibitor molecule, being structurally similar to the natural substrate of the enzyme, binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.

G cluster_0 Enzyme Action (No Inhibition) cluster_1 Competitive Inhibition by this compound E Enzyme (Glycosidase) ES Enzyme-Substrate Complex E->ES Binds S Substrate (e.g., Sucrose) S->ES ES->E Releases P Products (Glucose + Fructose) ES->P E2 Enzyme (Glycosidase) EI Enzyme-Inhibitor Complex (Inactive) E2->EI Binds I Inhibitor (this compound) I->EI S2 Substrate (Blocked) S2->E2 Cannot Bind

Caption: Mechanism of Competitive Inhibition by this compound.

Experimental Protocols

The following provides a detailed methodology for determining the inhibitory kinetics of this compound against porcine intestinal α-glucosidases.

Materials and Reagents
  • Porcine intestinal acetone powder

  • This compound

  • Acarbose (as a positive control)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Enzyme Extraction
  • Suspend porcine intestinal acetone powder in cold phosphate buffer.

  • Homogenize the suspension.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C.

  • Collect the supernatant, which contains the crude enzyme extract (including sucrase and maltase).

  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

α-Glucosidase Inhibition Assay
  • Prepare a series of dilutions of this compound and Acarbose in phosphate buffer.

  • In a 96-well plate, add a specific volume of the enzyme extract to each well.

  • Add the different concentrations of the inhibitor (this compound or Acarbose) or buffer (for the control) to the wells.

  • Pre-incubate the enzyme with the inhibitor at a controlled temperature (e.g., 37°C) for a set time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the pNPG substrate to each well.

  • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding Na2CO3 solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Kinetic Parameters (Ki and Inhibition Type)
  • Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).

  • Measure the initial reaction rates (velocity) for each combination of substrate and inhibitor concentration.

  • Construct a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) for each inhibitor concentration.

  • Analyze the Lineweaver-Burk plot to determine the type of inhibition (e.g., intersecting on the y-axis for competitive inhibition).

  • Calculate the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) from the plots.

  • Determine the inhibition constant (Ki) from a secondary plot, such as a Dixon plot (1/velocity versus inhibitor concentration) or by replotting the slopes of the Lineweaver-Burk plots against the inhibitor concentration.

G cluster_workflow Experimental Workflow for Glycosidase Inhibition Assay prep Prepare Enzyme Extract, Inhibitor Dilutions, and Substrate Solution mix Mix Enzyme and Inhibitor in Microplate Wells prep->mix preincubate Pre-incubate at 37°C mix->preincubate add_sub Add Substrate (pNPG) to Initiate Reaction preincubate->add_sub incubate Incubate at 37°C add_sub->incubate stop Stop Reaction with Na2CO3 incubate->stop read Read Absorbance at 405 nm stop->read calc Calculate % Inhibition and IC50 read->calc kinetic Vary Substrate and Inhibitor Concentrations for Kinetic Analysis calc->kinetic plot Generate Lineweaver-Burk and Dixon Plots kinetic->plot determine Determine Ki and Inhibition Type plot->determine

Caption: Workflow for Determining Glycosidase Inhibitory Kinetics.

References

Potency Unveiled: A Head-to-Head Comparison of Valiolamine Derivatives as α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for potent and selective α-glucosidase inhibitors is a critical frontier in the management of metabolic diseases. Valiolamine and its derivatives have emerged as a promising class of compounds, exhibiting significant inhibitory activity against key carbohydrate-hydrolyzing enzymes. This guide provides a detailed, data-driven comparison of the potency of various N-substituted this compound derivatives, supported by experimental protocols and pathway visualizations to facilitate informed research and development decisions.

Comparative Potency of this compound Derivatives

The inhibitory potential of N-substituted this compound derivatives against porcine intestinal α-glucosidases, specifically sucrase and maltase, reveals significant structure-activity relationships. The following table summarizes the 50% inhibitory concentrations (IC50) of a series of these compounds, highlighting the impact of different N-substituents on their potency. This compound itself serves as a baseline for comparison.

CompoundN-SubstituentSucrase IC50 (μM)Maltase IC50 (μM)
This compound -H1.20.48
Derivative 6 -CH(CH₂OH)₂0.0480.038
Derivative 8a -(1R,2R)-2-hydroxycyclohexyl0.0240.015
Derivative 9a -(R)-(-)-β-hydroxyphenethyl0.0320.021
Derivative 23a 4-O-α-D-glucopyranosyl-α-D-glucopyranosyl0.0110.007
Derivative 24a 4-O-α-D-glucopyranosyl-4-O-α-D-glucopyranosyl-α-D-glucopyranosyl0.0080.005
Derivative 34a 6-deoxy-6-[(1R,2R)-2-hydroxycyclohexyl]amino-α-D-glucopyranosyl0.0180.012

Data sourced from "Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted this compound derivatives as potential oral antidiabetic agents"[1]

The data clearly indicates that N-substitution on the this compound scaffold dramatically enhances its inhibitory activity against both sucrase and maltase. Notably, derivatives with larger, carbohydrate-mimicking substituents (23a and 24a) exhibit the most potent inhibition, with IC50 values in the nanomolar range. Even simpler substitutions, such as a 2-hydroxycyclohexyl group (8a), lead to a significant increase in potency compared to the parent this compound.[1]

Experimental Protocol: α-Glucosidase Inhibition Assay

The determination of the inhibitory potency of this compound derivatives is achieved through a standardized in vitro α-glucosidase inhibition assay. The following protocol outlines the key steps involved.

A reaction mixture is prepared containing a phosphate buffer (pH 6.8), the α-glucosidase enzyme (e.g., from porcine intestine), and the this compound derivative being tested at various concentrations. This mixture is pre-incubated to allow the inhibitor to bind to the enzyme. The enzymatic reaction is then initiated by adding a substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG), which is colorless. The α-glucosidase catalyzes the hydrolysis of pNPG into α-D-glucose and p-nitrophenol, the latter of which is a yellow-colored product. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C). Finally, the reaction is stopped by adding a basic solution, such as sodium carbonate, which also enhances the color of the p-nitrophenol. The absorbance of the resulting solution is measured at 405 nm using a spectrophotometer. The percentage of enzyme inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the absorbance of a control well without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis reagents Prepare Reagents: - Phosphate Buffer (pH 6.8) - α-Glucosidase Solution - this compound Derivatives (Test Samples) - pNPG (Substrate) - Sodium Carbonate (Stop Solution) preincubation Pre-incubation: Mix Buffer, α-Glucosidase, and Test Sample reagents->preincubation Dispense into 96-well plate initiation Initiate Reaction: Add pNPG Substrate preincubation->initiation incubation Incubation: Allow reaction to proceed (e.g., 30 min at 37°C) initiation->incubation termination Terminate Reaction: Add Sodium Carbonate incubation->termination measurement Measure Absorbance at 405 nm termination->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Experimental workflow for the α-glucosidase inhibition assay.

Mechanism of Action: Inhibition of Carbohydrate Digestion

This compound derivatives act as competitive inhibitors of α-glucosidases located in the brush border of the small intestine. These enzymes, including sucrase and maltase, are responsible for the final step in the digestion of carbohydrates, breaking down disaccharides and oligosaccharides into absorbable monosaccharides like glucose.

Dietary carbohydrates, such as sucrose and maltose, enter the small intestine. The α-glucosidase enzymes, sucrase and maltase, then bind to these substrates and catalyze their hydrolysis into glucose. This released glucose is subsequently absorbed into the bloodstream, leading to an increase in blood glucose levels. This compound derivatives, due to their structural similarity to the natural carbohydrate substrates, bind to the active site of the α-glucosidase enzymes. This binding is competitive, meaning the inhibitor and the natural substrate vie for the same binding site. When a this compound derivative occupies the active site, it prevents the enzyme from binding to and hydrolyzing the dietary carbohydrates. This inhibition of enzymatic activity slows down the breakdown of carbohydrates, resulting in a delayed and reduced absorption of glucose into the bloodstream. This mechanism is the basis for their therapeutic potential in managing hyperglycemia.

G cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_absorption Intestinal Absorption Carbohydrates Dietary Carbohydrates (e.g., Sucrose, Maltose) Enzyme α-Glucosidase (Sucrase, Maltase) Carbohydrates->Enzyme Binds to Active Site Glucose Glucose Enzyme->Glucose Hydrolyzes into Bloodstream Bloodstream Glucose->Bloodstream Absorbed Inhibitor This compound Derivative Inhibitor->Enzyme Competitively Binds to Active Site

Inhibition of carbohydrate digestion by this compound derivatives.

References

Independent Verification of Valiolamine's Antiviral Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of Valiolamine and its derivatives against other endoplasmic reticulum (ER) α-glucosidase inhibitors. Experimental data is presented to support the analysis, offering a comprehensive overview of the current landscape of this class of host-targeting antiviral agents.

This compound, an aminocyclitol, and its N-substituted derivatives have emerged as potent inhibitors of host ER α-glucosidases I and II.[1][2] This mechanism disrupts the proper folding of viral glycoproteins for a broad range of enveloped viruses, making these compounds attractive candidates for broad-spectrum antiviral therapeutics.[1][2] This guide compares the antiviral activity of this compound derivatives with other well-characterized α-glucosidase inhibitors, namely deoxynojirimycin (DNJ) derivatives and castanospermine.

Comparative Antiviral Activity

The antiviral efficacy of this compound and its derivatives has been demonstrated against Dengue virus (DENV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][3] The inhibitory activity is significantly enhanced by N-alkylation of the this compound scaffold.[3] The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound derivatives and other α-glucosidase inhibitors against these viruses.

CompoundVirusCell LineIC50 / EC50 (µM)Citation
This compound Derivatives
This compound (UV-0155)SARS-CoV-2Calu-3>1000[3]
EB-0281SARS-CoV-2Calu-39.5[3]
EB-0150SARS-CoV-2Calu-312.3[3]
EB-0150DENV2-1.4[3]
EB-0288SARS-CoV-2Calu-353.7[3]
EB-0288DENV2->1000[3]
EB-0156SARS-CoV-2Calu-3>100[3]
EB-0156DENV2-18.2[3]
Deoxynojirimycin Derivatives
UV-4 (N-9'-methoxynonyl-DNJ)SARS-CoV-2Vero E6-[4][5]
NN-DNJDENVimDCs3.3[6][7]
EOO-DNJDENVimDCs3.1[6][7]
2THO-DNJDENVimDCs1.6[6][7]
Castanospermine & Prodrug
CastanospermineDENV-2BHK-211[8]
CastanospermineDENV-2Huh-785.7[8]
CelgosivirSARS-CoV-2Vero E6-[4]

Mechanism of Action: Targeting Host Glycoprotein Processing

The primary antiviral mechanism of this compound and other iminosugar derivatives is the inhibition of host ER α-glucosidases I and II.[1][2] These enzymes are critical for the initial trimming of glucose residues from N-linked glycans on newly synthesized glycoproteins.[9] By inhibiting these enzymes, the compounds disrupt the calnexin-calreticulin cycle, a major chaperone system in the ER responsible for proper protein folding.[9][10]

For enveloped viruses, this interference has significant consequences:

  • Misfolded Viral Glycoproteins: The envelope proteins of many viruses, such as the Spike protein of SARS-CoV-2 and the E protein of Dengue virus, are heavily glycosylated and rely on the host's folding machinery.[4][11] Inhibition of α-glucosidases leads to misfolded viral glycoproteins.

  • Impaired Virion Assembly and Secretion: The accumulation of misfolded glycoproteins can trigger ER-associated degradation (ERAD) and reduce the incorporation of functional envelope proteins into new virus particles, thereby inhibiting virion assembly and egress.[2][11]

  • Reduced Infectivity of Progeny Virions: Virus particles that are released may have improperly folded glycoproteins on their surface, leading to reduced infectivity.[2]

Interestingly, the precise antiviral mechanism can vary between viruses. For Dengue virus, the effect is primarily on the processing of the viral envelope proteins prM and E.[11] In the case of SARS-CoV, it has been suggested that the inhibitors may also act by altering the glycosylation of the host cell receptor, ACE2.[3]

antiviral_mechanism cluster_ER Endoplasmic Reticulum cluster_Inhibitor Inhibitor Action Nascent Viral Glycoprotein Nascent Viral Glycoprotein ER α-Glucosidase I & II ER α-Glucosidase I & II Nascent Viral Glycoprotein->ER α-Glucosidase I & II Glycan Trimming Misfolded Glycoprotein Misfolded Glycoprotein Impaired Virion Assembly Impaired Virion Assembly Misfolded Glycoprotein->Impaired Virion Assembly Results in ER α-Glucosidase I & II->Misfolded Glycoprotein Leads to Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle ER α-Glucosidase I & II->Calnexin/Calreticulin Cycle Enables Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Properly Folded Glycoprotein Correct Folding Virion Assembly & Egress Virion Assembly & Egress Properly Folded Glycoprotein->Virion Assembly & Egress Leads to This compound This compound This compound->ER α-Glucosidase I & II Inhibits

Caption: Mechanism of action of this compound and other α-glucosidase inhibitors.

Experimental Protocols

The antiviral activity and cytotoxicity of this compound and its comparators are typically evaluated using a panel of in vitro assays.

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced by infected cells in the presence of a test compound.

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6, Calu-3) is seeded in 96-well plates and incubated until confluent.[12]

  • Infection and Treatment: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI). After a short adsorption period, the virus inoculum is removed, and fresh medium containing serial dilutions of the test compound is added.[3]

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Harvesting: At the end of the incubation period, the supernatant containing progeny virus is harvested.

  • Titration: The amount of infectious virus in the supernatant is quantified using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[13]

  • Data Analysis: The concentration of the compound that reduces the viral yield by 50% (EC50) is calculated by regression analysis.

viral_yield_reduction_workflow A Seed susceptible cells in 96-well plate B Infect cells with virus (defined MOI) A->B C Add serial dilutions of test compound B->C D Incubate for 48-72 hours C->D E Harvest supernatant containing progeny virus D->E F Quantify viral titer (Plaque Assay or TCID50) E->F G Calculate EC50 value F->G

Caption: Workflow for a typical viral yield reduction assay.

Plaque Reduction Assay

This assay is often used to titrate the virus from the viral yield reduction assay and can also be used to directly determine the EC50 of a compound.

  • Cell Seeding: Confluent monolayers of susceptible cells are prepared in 6- or 12-well plates.[14]

  • Infection: Serial dilutions of the virus sample are added to the cell monolayers and allowed to adsorb.

  • Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with different concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.[3][15]

  • Incubation: Plates are incubated for several days to allow for plaque formation.

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.[14]

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the untreated virus control, and the EC50 is determined.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the antiviral compounds to the host cells to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common method for this.[16][17]

  • Cell Seeding: Cells are seeded in 96-well plates at the same density as in the antiviral assays.

  • Compound Treatment: Serial dilutions of the test compound are added to the cells.

  • Incubation: The plates are incubated for the same duration as the antiviral assays.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells with functional mitochondria will reduce the yellow MTT to purple formazan crystals.[16][17]

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader (typically at 570 nm).

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

logical_relationship cluster_evaluation Compound Evaluation A Antiviral Activity (EC50) Viral Yield Reduction / Plaque Assay C Selectivity Index (SI = CC50 / EC50) A->C B Cytotoxicity (CC50) MTT Assay B->C D Lead Compound Identification C->D

References

Safety Operating Guide

Navigating the Safe Disposal of Valiolamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Valiolamine, a potent alpha-glucosidase inhibitor. Adherence to these guidelines is paramount for personnel safety and environmental protection.

This compound, like many specialized chemical reagents, requires disposal as hazardous waste. It is imperative to follow the established protocols of your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body. The following procedures are based on general best practices for chemical waste disposal and should be adapted to meet your specific institutional and local regulations.

This compound: Key Safety and Physical Data

A summary of quantitative data for this compound is provided below to inform safe handling and disposal practices.

PropertyValueSource
CAS Number 83465-22-9[1][2][3][4][5]
Molecular Formula C7H15NO5[3][4][5]
Physical Form Solid
Melting Point 146-148 °C
Boiling Point 368.6 ± 42.0 °C at 760 mmHg
Solubility Soluble in water[1]
Storage Temperature 4°C, protect from light
Hazard Statements H302, H315, H319, H335

Hazard Statement Key:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard Operating Procedure for this compound Disposal

The disposal of this compound must be managed through your institution's hazardous waste program.[6] The following steps outline a general protocol for this process.

1. Waste Identification and Classification:

  • Treat all unused this compound and any materials contaminated with it (e.g., personal protective equipment, absorbent materials, empty containers) as hazardous waste.[7]

  • Consult your institution's EHS for specific waste classification.

2. Containerization:

  • Use a designated, compatible, and leak-proof container for this compound waste.[8][9] The original container, if in good condition, is often a suitable choice.[8]

  • Ensure the container is clearly labeled as "Hazardous Waste."[6][9]

  • The container must be kept securely closed except when adding waste.[8][9]

3. Labeling:

  • Affix a completed hazardous waste tag to the container.[6] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6][9]

    • The quantity of waste.

    • The date of waste generation.[6]

    • The location of origin (e.g., laboratory, room number).[6]

    • The name and contact information of the principal investigator or responsible person.[6]

    • Appropriate hazard pictograms (e.g., harmful/irritant).[6]

4. Storage:

  • Store the labeled hazardous waste container in a designated and secure "Satellite Accumulation Area" within the laboratory.[8]

  • Segregate the this compound waste from incompatible materials. For example, store it separately from acids and bases.[8]

  • Ensure the storage area is inspected regularly for any signs of leakage.[8]

5. Disposal Request and Collection:

  • Once the container is full or the waste is ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[6]

  • Follow the specific procedures outlined by your EHS for submitting this request, which may involve completing an online or paper form.[6]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[6][10]

Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent, such as water, given its solubility.[9]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[9][11]

  • After triple-rinsing, the container can typically be disposed of as regular trash, but you should first deface or remove the original label.[7] Always confirm this procedure with your EHS.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. The standard and accepted protocol is to follow the general guidelines for chemical hazardous waste disposal as outlined above and mandated by regulatory bodies like the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[6]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Valiolamine_Disposal_Workflow This compound Disposal Workflow cluster_prep Waste Preparation cluster_label Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound waste B Select compatible, labeled container A->B C Transfer waste to container B->C D Securely close container C->D E Complete hazardous waste tag D->E F Affix tag to container E->F G Store in Satellite Accumulation Area F->G H Segregate from incompatibles G->H I Submit EHS pickup request H->I J EHS collects and disposes I->J

Caption: Logical workflow for the proper disposal of this compound waste.

This content is intended for informational purposes only and does not supersede the specific guidelines and regulations of your institution. Always consult your Environmental Health and Safety department for definitive procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.